2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFJSOMLKXSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346910 | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-03-6 | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a substituted norbornene derivative, is a fascinating molecule characterized by its rigid, strained bicyclic framework. This unique structural motif imparts distinct chemical and physical properties, making it a valuable building block in various fields, from materials science to medicinal chemistry. The presence of a carboxylic acid function, a methyl group, and a reactive double bond within a stereochemically rich scaffold offers a multitude of possibilities for chemical derivatization and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and potential applications of this versatile compound, with a particular focus on its relevance to drug discovery and development. The bicyclo[2.2.1]heptane system is a structural motif found in various natural products and synthetic compounds, and its rigid nature can be exploited to control the spatial orientation of functional groups, a critical aspect in the design of biologically active molecules.
Physicochemical and Spectroscopic Properties
The chemical and physical properties of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid are intrinsically linked to its bicyclic structure. The strained nature of the norbornene core influences its reactivity, while the carboxylic acid and methyl substituents dictate its polarity and potential for intermolecular interactions.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 825-03-6 | [1] |
| Appearance | White solid | Inferred from related compounds |
| Solubility | Soluble in most organic solvents | Inferred from related compounds |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. The Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid.[2]
Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibits characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid, while a sharp, strong band around 1700 cm⁻¹ is indicative of the C=O stretching. The C=C stretching of the norbornene double bond typically appears around 1570 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[1]
Mass Spectrometry (MS): Electron ionization mass spectrometry of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid would be expected to show a molecular ion peak at m/z 152. The fragmentation pattern would likely involve the loss of a carboxyl group and retro-Diels-Alder fragmentation, characteristic of norbornene systems. The NIST WebBook contains mass spectral data for this molecule.[1]
Stereoselective Synthesis
The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is most effectively achieved through a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. The stereochemical outcome of this reaction, leading to either the endo or exo isomer, is a critical consideration.
The Diels-Alder Approach
The core of the synthesis involves the [4+2] cycloaddition of cyclopentadiene (the diene) with a suitable dienophile, in this case, an acrylic acid derivative. To introduce the methyl group at the 2-position, methacrylic acid or its ester equivalent is the dienophile of choice.
A convenient, large-scale preparation of endo-2-Methylbicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid has been reported, highlighting the importance of controlling the stereochemistry. While the full experimental details of this specific procedure require accessing the original literature, a general and illustrative protocol can be outlined based on well-established methods for similar transformations.
Experimental Protocol: A General Guideline
Step 1: Diels-Alder Reaction
-
Reactants: Freshly cracked cyclopentadiene and methyl methacrylate. The use of the methyl ester of methacrylic acid is often preferred for better solubility and reactivity.
-
Solvent: A non-polar solvent such as toluene or dichloromethane is typically used.
-
Catalyst: The reaction can be performed at elevated temperatures or catalyzed by a Lewis acid (e.g., boron trifluoride etherate) to enhance the reaction rate and selectivity.[3] Lewis acid catalysis often favors the formation of the endo product due to secondary orbital interactions.
-
Procedure:
-
Freshly distill cyclopentadiene from dicyclopentadiene immediately before use.
-
Dissolve methyl methacrylate in the chosen solvent and cool the solution in an ice bath.
-
If using a catalyst, add it to the dienophile solution.
-
Slowly add the freshly cracked cyclopentadiene to the cooled solution of the dienophile.
-
Allow the reaction to stir at room temperature or gently heat to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate if a Lewis acid is used).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate.
-
Step 2: Hydrolysis of the Ester
-
Reactant: The methyl ester obtained from the Diels-Alder reaction.
-
Reagents: A base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol.
-
Procedure:
-
Dissolve the ester in the alcohol/water mixture.
-
Add the base and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of ~2.
-
The carboxylic acid will precipitate out of the solution or can be extracted with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
Stereochemical Considerations: Endo vs. Exo Selectivity
The Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers.
Caption: Endo vs. Exo selectivity in the Diels-Alder reaction.
Under kinetic control (lower temperatures), the endo product is typically favored due to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The reaction conditions, including temperature and the use of catalysts, can be tuned to favor one isomer over the other. Isomerization from the endo to the more stable exo form can sometimes be achieved under basic conditions.[3]
Chemical Reactivity and Synthetic Potential
The reactivity of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is dictated by its three key functional groups: the carboxylic acid, the strained double bond, and the bicyclic core.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, providing a handle for further functionalization:
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
-
Amide Formation: Conversion to the acyl chloride followed by reaction with an amine produces amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Reactions of the Double Bond
The strained double bond in the norbornene ring is highly reactive towards various electrophilic additions:
-
Hydrogenation: Catalytic hydrogenation saturates the double bond, yielding 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) proceeds readily.
-
Epoxidation: Reaction with peroxy acids forms the corresponding epoxide.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond makes norbornene derivatives excellent monomers for ROMP, leading to the formation of polymers with unique properties.
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery and Development
The rigid bicyclo[2.2.1]heptane scaffold is an attractive template in medicinal chemistry for several reasons. Its conformational rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of the methyl group and carboxylic acid in 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid provides specific points for interaction with protein binding sites and for modulating physicochemical properties such as lipophilicity and metabolic stability.
While specific applications of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid in drug development are not extensively documented in publicly available literature, the broader class of norbornene derivatives has shown significant promise. For instance, norbornene-containing compounds have been investigated for their potential as anticancer agents. The rigid scaffold can be used to design molecules that mimic natural substrates or inhibitors of enzymes involved in cancer progression.
Furthermore, the reactive double bond can be utilized for bioconjugation reactions, allowing for the attachment of the molecule to larger biomolecules such as proteins or for the development of targeted drug delivery systems. The propargyl ester of the parent bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been reported to have bactericidal and fungicidal properties, suggesting potential applications in the development of novel antimicrobial agents.[4]
The synthetic accessibility and the ability to introduce a variety of functional groups with well-defined stereochemistry make 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives valuable tools for generating diverse chemical libraries for high-throughput screening in the quest for new therapeutic agents.
Conclusion
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a molecule with a rich chemical landscape defined by its unique bicyclic structure and versatile functional groups. Its stereoselective synthesis via the Diels-Alder reaction provides access to distinct isomers with potentially different biological activities. The ability to functionalize the carboxylic acid group and the double bond opens up a vast chemical space for the creation of novel compounds. For researchers and scientists in drug development, this molecule represents a promising scaffold for the design of conformationally constrained ligands and probes to explore biological systems and to develop next-generation therapeutics. Further investigation into the biological activities of derivatives of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is warranted and holds the potential to uncover new and valuable therapeutic agents.
References
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated analogue: absolute configuration and use as a chiral template. Tetrahedron: Asymmetry, 16(16), 2754–2763.
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2010).
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST WebBook. [Link]
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Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. PubChem. [Link]
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endo / exo Stereoselectivity in Diels Alder Reactions of α , β -Dialkylated Conjugated Enals to Cyclic 1,3-Dienes: Intermediates in the Synthesis of (−)- β -Santalol and Its Analogs. ResearchGate. [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Molecules, 27(23), 8219. [Link]
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ChemInform Abstract: A Convenient Large-Scale Preparation of endo-2-Methylbicyclo(2.2.1) hept-5-ene-exo-2-carboxylic Acid. ResearchGate. [Link]
-
2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid. NIST WebBook. [Link]
-
2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). BMRB. [Link]
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Norbornene and their derivatives as prospective semiproducts for organic syntheses and obtaining polymer materials. ResearchGate. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2012).
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
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Diastereoselective, Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives and 1,3- cyclopentadienes. The Royal Society of Chemistry. [Link]
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Reaction mechanism, norbornene and ligand effects, and origins of meta -selectivity of Pd/norbornene-catalyzed C–H activation. (2019). Chemical Science, 10(44), 10398–10410. [Link]
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Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. (2021). Macromolecules, 54(8), 3636–3646. [Link]
-
Preparation of transition metal complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C7H9CO2H) and X-ray crystal structure of [Cu2{(±)-endo-μ-O2CC7H9}4(CH3OH)2]·2CH3OH. CentAUR. [Link]
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An In-depth Technical Guide to 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a versatile bicyclic compound with a strained ring system that imparts unique reactivity. This document will delve into its molecular structure, stereochemical considerations, synthetic pathways, key chemical transformations, and potential applications, particularly in the realms of polymer chemistry and as a scaffold in medicinal chemistry.
Molecular Structure and Physicochemical Properties
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 2-methyl-5-norbornene-2-carboxylic acid, is a derivative of norbornene, a bicyclic hydrocarbon. The rigid bicyclo[2.2.1]heptane framework is a result of a Diels-Alder cycloaddition, which will be discussed in the synthesis section. The presence of a methyl group and a carboxylic acid at the C2 position, along with a double bond in the C5-C6 position, gives rise to a number of interesting structural features and stereoisomers.
The molecule exists as a pair of diastereomers: the endo and exo isomers. This isomerism arises from the orientation of the substituent at the C2 position relative to the six-membered ring of the bicyclic system. In the exo isomer, the substituent points away from the six-membered ring, while in the endo isomer, it is oriented towards it. The stereochemistry of the molecule significantly influences its physical properties and reactivity.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 825-03-6 | NIST Chemistry WebBook[1] |
| Molecular Formula | C₉H₁₂O₂ | NIST Chemistry WebBook[1] |
| Molecular Weight | 152.19 g/mol | NIST Chemistry WebBook[1] |
| IUPAC Name | 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | NIST Chemistry WebBook[1] |
| Calculated Boiling Point | 563.85 K | Cheméo[2] |
| Calculated Melting Point | 354.72 K | Cheméo[2] |
| Calculated LogP | 1.673 | Cheméo[2] |
Molecular Structure Visualization
Caption: 2D representation of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Synthesis and Stereochemistry
The primary route for the synthesis of the bicyclo[2.2.1]heptene framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[3][4] For 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, this involves the reaction of cyclopentadiene (the diene) with methacrylic acid (the dienophile).
A key aspect of this synthesis is the control of stereoselectivity, leading to either the endo or exo product. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo isomer due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. At lower temperatures, the kinetically favored endo product often predominates, while higher temperatures can lead to equilibration and favor the more stable exo product.
Synthetic Workflow: Diels-Alder Reaction
Sources
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid IUPAC name
An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. For structurally complex molecules such as bridged bicyclic systems, a rigorous, rule-based approach is essential for accurate identification. This guide provides a detailed deconstruction of the IUPAC name 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid , elucidating the hierarchical rules that dictate its formation. We will dissect the parent hydride, the numbering protocol for bridged systems, and the assignment of locants based on functional group priority, providing field-proven insights for researchers, scientists, and professionals in drug development.
The Bicyclo[2.2.1]heptane Framework: A Foundation of Strain and Complexity
The core of the target molecule is a bicyclo[2.2.1]heptane skeleton. This common structural motif, also known by its trivial name norbornane, is a saturated hydrocarbon (C₇H₁₂) characterized by a cyclohexane ring bridged by a methylene group between positions 1 and 4.[1][2] This bridged structure imparts significant ring strain (approximately 17.5 kcal/mol) and conformational rigidity, making it a valuable and predictable scaffold in synthetic chemistry.[3]
The systematic name itself provides the blueprint for this framework:
-
bicyclo : This prefix immediately signals a molecule containing two rings that share two or more common atoms.[4]
-
[2.2.1] : These numbers, enclosed in brackets and separated by periods, define the lengths of the three "bridges" connecting the two shared atoms, known as bridgehead carbons. In this case, there are two bridges of two carbons each and one bridge containing a single carbon.[5] The numbers are always cited in descending order.[5][6]
-
heptane : This suffix indicates the total number of carbon atoms in the entire bicyclic system is seven.[5]
The initial step in naming any derivative is to correctly number this parent hydride.
The Protocol for Numbering Bridged Bicyclic Systems
The numbering of a bridged bicyclic system is a self-validating process designed to produce a single, unambiguous name. The protocol follows a strict hierarchy.
Step-by-Step Numbering Methodology
-
Identify Bridgehead Carbons : Locate the two carbons that are part of all three bridges.
-
Begin at a Bridgehead : Numbering starts at one of the bridgehead carbons, which is assigned as position 1.
-
Number the Longest Path First : Proceed along the longest bridge to the second bridgehead carbon.
-
Number the Second-Longest Path : Continue numbering from the second bridgehead back to the starting bridgehead (position 1) along the next longest path.
-
Number the Shortest Path Last : Finally, number the atoms on the shortest bridge, starting from the end nearest to position 1.
This fundamental numbering workflow is visualized below.
Caption: IUPAC Numbering Workflow for Bridged Bicyclic Cores.
Systematic Name Derivation: Integrating Unsaturation and Functional Groups
When unsaturation (double or triple bonds) and functional groups are present, the numbering protocol is modified to prioritize these features according to established IUPAC rules. The principal functional group must be assigned the lowest possible locant.[4][7]
Prioritizing the Principal Functional Group
In the molecule 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid , the hierarchy of functionalities is clear:
-
Principal Functional Group : Carboxylic acid (-COOH). This group has one of the highest priorities in IUPAC nomenclature and must be part of the parent name, denoted by the suffix "-carboxylic acid".[6][7]
-
Unsaturation : A double bond (-C=C-), denoted by the suffix "-ene".
-
Substituent : A methyl group (-CH₃), denoted by the prefix "methyl-".
The numbering must begin at the bridgehead that results in the carboxylic acid receiving the lowest possible number.[8]
Step-by-Step Name Assembly
Let's apply these principles to construct the final name.
-
Parent Hydride : We start with the bicyclo[2.2.1]heptane framework. The bridgehead carbons are C1 and C4.
-
Locating the Principal Group : To give the carboxylic acid the lowest number, we must start numbering at C1 and proceed along one of the two-carbon bridges. This places the carboxylic acid at position C2 .
-
Locating the Unsaturation : With the C1-C2-C3 path established, we continue numbering across the other two-carbon bridge (C4-C5-C6). The double bond is between C5 and C6. Therefore, it is designated -5-ene . The numbering must prioritize the principal functional group over the double bond.[8]
-
Locating the Substituent : The methyl group is also on the same carbon as the principal functional group, C2. It is therefore named 2-methyl .
-
Final Assembly : The components are assembled alphabetically for prefixes, followed by the parent structure with its unsaturation, and ending with the principal group suffix.
This leads to the unambiguous and correct IUPAC name: 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
The final numbered structure is depicted below.
Caption: Numbered structure of the target molecule.
Summary of Nomenclature Rules
For clarity and rapid reference, the key decision points in naming this and similar molecules are summarized in the table below.
| Step | Action | Rationale | Example Application |
| 1 | Identify Parent Hydride | Determine the core cyclic system. | bicyclo indicates two rings; heptane indicates 7 total carbons. |
| 2 | Define Bridge Structure | Quantify the paths between bridgeheads. | Two 2-carbon paths and one 1-carbon path gives [2.2.1]. |
| 3 | Prioritize Functions | Identify the principal functional group to receive the lowest locant. | Carboxylic acid > Alkene > Alkyl group. |
| 4 | Number the Core | Number the paths starting at a bridgehead to give the principal group the lowest number. | Start at C1, proceed to C2 to assign locant '2' to the -COOH group. |
| 5 | Name and Locate Features | Assign locants to unsaturation and all substituents. | Double bond is at 5-ene; methyl group is at 2-methyl. |
| 6 | Assemble Final Name | Combine all parts in the correct order (Prefixes - Parent - Suffix). | 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. |
Conclusion
The IUPAC name 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a testament to the logical and hierarchical nature of systematic chemical nomenclature. By deconstructing the name into its core components—the parent bicyclo[2.2.1]heptane framework, the principal carboxylic acid functional group, the secondary alkene unsaturation, and the methyl substituent—we can appreciate the rigorous rules that govern its assembly. This systematic approach ensures that complex three-dimensional structures can be communicated accurately and without ambiguity, a principle of paramount importance in research, development, and regulatory science.
References
-
Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. [Link]
-
Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. [Link]
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Chad's Prep. (2020, September 24). 4.3 IUPAC Nomenclature of Bicyclic Compounds. YouTube. [Link]
- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
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Chad's Prep. Nomenclature of Bicyclic Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)heptane. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)hept-5-en-2-one. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Norbornane. [Link]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST Chemistry WebBook. [Link]
-
Chemistry Stack Exchange. (2016, March 16). Naming of bicyclo[2.2.1]hept-5-ene-1,4,5,6-tetramethyl-3-bromo-2-ethyl carboxylate. [Link]
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An In-depth Technical Guide to the Endo and Exo Isomers of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane (norbornene) framework is a cornerstone in modern organic chemistry, prized for its rigid, strained structure that imparts unique reactivity and stereochemical properties. This guide provides a comprehensive technical overview of the endo and exo isomers of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a key derivative accessible through the Diels-Alder reaction. We will delve into the synthetic pathways, stereochemical control, characterization, and distinct properties of these isomers, offering insights for their application in polymer science and as scaffolds in medicinal chemistry and drug development.
Introduction: The Significance of Endo and Exo Isomerism in the Norbornene Scaffold
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of the bicyclo[2.2.1]heptene ring system. The reaction of a cyclic diene, such as cyclopentadiene, with a substituted dienophile, like methacrylic acid, can result in the formation of two diastereomeric products: the endo and exo isomers.
The terms endo and exo describe the relative stereochemistry of the substituent at the 2-position. In the endo isomer, the substituent is oriented syn (on the same side) to the longer bridge of the bicyclic system. Conversely, in the exo isomer, the substituent is oriented anti (on the opposite side) to the longer bridge. This seemingly subtle difference in spatial arrangement has profound implications for the physical properties, reactivity, and ultimately, the utility of these molecules in various applications. Bicyclo[2.2.1]hept-5-ene derivatives serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and advanced polymers[1][2].
Synthesis and Stereochemical Control
The primary route to 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is the Diels-Alder reaction between freshly cracked cyclopentadiene and methacrylic acid. The stereochemical outcome of this reaction is governed by a combination of kinetic and thermodynamic factors.
The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control
Under kinetic control (lower reaction temperatures), the formation of the endo isomer is generally favored. This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state.
However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance between the substituent at the C-2 position and the rest of the bicyclic framework. Consequently, at higher temperatures, where the reversible Diels-Alder reaction can reach equilibrium, the proportion of the exo isomer increases.
A general representation of the Diels-Alder reaction is as follows:
Sources
A Technical Guide to 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: From Synthesis to Potential Applications
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: Reconciling "Natural Occurrence" with Synthetic Reality
For drug development professionals and researchers, the allure of natural products is undeniable. They represent biologically validated starting points for molecular design. The query into the natural occurrence of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a logical starting point for investigating its potential. However, a comprehensive review of scientific literature reveals no documented evidence of this specific molecule being isolated from a natural source.
This guide, therefore, pivots from a non-existent narrative of natural isolation to a more pragmatic and synthetically relevant exploration. We will first address the broader context: the bicyclo[2.2.1]heptane scaffold , the core of our target molecule, is indeed a "privileged structure" found in numerous bioactive natural products. Understanding this provides a crucial foundation for appreciating the synthetic value of our target compound. The bulk of this whitepaper will then provide an in-depth technical guide to its synthesis, stereochemical control, and potential applications, grounded in established chemical principles and experimental data.
Part 1: The Bicyclo[2.2.1]heptane Scaffold: Nature's Endorsement of a Privileged Structure
While our specific target molecule is of synthetic origin, its architectural foundation is prevalent in nature. The rigid, strained bicyclic system of norbornane (bicyclo[2.2.1]heptane) and its unsaturated counterpart, norbornene, offers a three-dimensional framework that is highly attractive for molecular recognition in biological systems. This structural motif is embedded in a variety of natural products, validating its utility as a pharmacophore.
Examples include:
-
Camphor: A well-known terpenoid with applications in traditional medicine.
-
Sordarins: A class of fungal metabolites with potent antifungal activity.
-
α-Santalol and β-Santalol: The main constituents of sandalwood oil, known for their fragrance and medicinal properties.
The existence of these compounds demonstrates that biosynthetic pathways are capable of constructing this strained ring system. For the drug developer, this natural precedent serves as an endorsement of the scaffold's potential for biological interaction, making synthetic derivatives like 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid compelling targets for library synthesis and screening.
Part 2: The Cornerstone of Synthesis: The Diels-Alder Reaction
The primary and most efficient method for constructing the bicyclo[2.2.1]heptene core is the [4+2] cycloaddition known as the Diels-Alder reaction. For the synthesis of our target molecule and its precursors, this involves the reaction of cyclopentadiene (the diene) with a substituted acrylate (the dienophile).
The reaction between cyclopentadiene and methyl methacrylate, for example, would yield the methyl ester of our target acid. The reaction proceeds readily, but its stereochemical outcome is a critical consideration for any application.
Caption: General workflow for the synthesis of the bicyclo[2.2.1]heptene scaffold via the Diels-Alder reaction.
The Critical Factor: Endo vs. Exo Selectivity
The Diels-Alder reaction of cyclopentadiene with substituted acrylates produces two primary stereoisomers: the endo and exo adducts.[1]
-
Endo Product: The substituent on the dienophile (in this case, the methyl and carboxyl groups) is oriented syn to the longer bridge of the bicyclic system. This is the kinetically favored product, meaning it forms faster at lower temperatures.[2] This preference is often explained by "secondary orbital interactions," where the electron-withdrawing group of the dienophile interacts favorably with the developing pi system of the diene in the transition state.[3]
-
Exo Product: The substituent is oriented anti to the longer bridge. This isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[2] At higher temperatures, the reversible nature of the Diels-Alder reaction allows for equilibration to the more stable exo form.[2]
Causality Behind Experimental Choice: For applications where a specific stereoisomer is required, controlling the reaction temperature is paramount. Low-temperature reactions will favor the endo product, while higher temperatures will favor the exo product. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can further enhance the rate and selectivity of the reaction, typically favoring the endo adduct even more strongly.[4][5]
Part 3: Experimental Protocols: A Self-Validating System
The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is typically achieved in a two-step process: (1) Diels-Alder reaction to form the ester precursor, followed by (2) hydrolysis of the ester to the carboxylic acid.
Protocol 1: Synthesis of Methyl 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
This protocol is designed to favor the kinetically controlled endo product, which can later be isomerized if the exo form is desired.
Step-by-Step Methodology:
-
Preparation of Diene: Freshly crack dicyclopentadiene by heating to ~180 °C and distilling the resulting cyclopentadiene monomer. Keep the monomer chilled (~0 °C) to prevent dimerization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl methacrylate (1.0 eq) in a suitable solvent like toluene or dichloromethane.
-
Catalyst Addition (Optional but Recommended): Cool the solution to 0 °C. Slowly add a Lewis acid catalyst, such as Boron trifluoride etherate (0.1 eq), to the solution.
-
Diene Addition: Add the chilled, freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly pouring the mixture into an ice-cold solution of 10% aqueous sulfuric acid or saturated sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under vacuum to yield the desired ester as a mixture of isomers, predominantly endo.
Protocol 2: Isomerization and Hydrolysis to the Carboxylic Acid
This protocol describes the base-catalyzed hydrolysis of the ester. This process can be manipulated to favor the formation of the thermodynamically stable exo-carboxylic acid through simultaneous isomerization and kinetically selective hydrolysis.[3][6][7] Studies have shown that exo esters hydrolyze faster than endo esters, and a strong base can promote the epimerization of the endo ester to the exo ester via an enolate intermediate.[3][7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the methyl ester product from Protocol 1 (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as sodium tert-butoxide (tBuONa) or potassium tert-butoxide (tBuOK) (2.2 eq), to the solution and stir for 10-30 minutes at room temperature to initiate isomerization.
-
Hydrolysis: Slowly add a controlled amount of water (1.0-1.5 eq) diluted in THF to the reaction mixture. Let the reaction proceed for 12-24 hours at room temperature. Using a stoichiometric amount of water is crucial; an excess can lead to rapid, non-selective hydrolysis.[3][7]
-
Workup: Add an excess of water to ensure any remaining ester is hydrolyzed. Neutralize the mixture carefully with an acid like acetic acid.
-
Extraction: Remove the organic solvent (THF) under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 1M HCl. This will protonate the carboxylate salt, making the carboxylic acid product insoluble in water.
-
Isolation: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or toluene. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
-
Purification: The final product can be purified by recrystallization or silica gel chromatography if necessary.
Caption: Detailed workflow for the two-step synthesis of the target carboxylic acid.
Part 4: Physicochemical and Spectroscopic Data
Accurate characterization is essential for validating the successful synthesis of the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [8] |
| Molecular Weight | 152.19 g/mol | [8] |
| CAS Number | 825-03-6 | N/A |
| Appearance | Varies (typically oil or low-melting solid) | General Knowledge |
Spectroscopic Data (Representative values for related structures):
-
¹H NMR: Protons on the double bond (C5-H, C6-H) typically appear as multiplets around 6.0-6.2 ppm. The bridgehead protons and other aliphatic protons will be upfield. The methyl group will appear as a singlet.
-
¹³C NMR: The carboxyl carbon is highly deshielded (>175 ppm). The olefinic carbons appear around 135-138 ppm. The quaternary carbon attached to the methyl and carboxyl groups will be around 50 ppm, with other aliphatic carbons appearing in the 25-50 ppm range.[8]
Part 5: Applications and Future Outlook
While 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not a commercial drug, its structural components and related derivatives have found utility in several fields, suggesting potential avenues for its application.
-
Polymer Chemistry: Norbornene derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers often possess high thermal stability and transparency. The carboxylic acid functionality allows for further modification or for creating functional polymers for applications in materials science or as hydrogels for drug delivery.[9]
-
Medicinal Chemistry Scaffold: The rigid norbornene scaffold is an attractive template for designing small molecule inhibitors.[10][11] The carboxylic acid group provides a handle for derivatization, allowing for the synthesis of libraries of amides, esters, and other functional groups to probe interactions with biological targets. Its derivatives have been investigated for anticancer properties.[10][11]
-
Fragrance Industry: Esters of norbornene carboxylic acids are used in perfume compositions, valued for their fruity and green notes.[12]
For drug development professionals, the primary value of this molecule lies in its role as a versatile building block. Its rigid, three-dimensional structure can be used to orient functional groups in specific vectors, making it an excellent scaffold for fragment-based drug design and for creating novel pharmacophores that explore previously inaccessible chemical space.
References
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Kanao, M. et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30. [Link]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID. BMRB. [Link]
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Ferreira, H. et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 15(11), 1381. [Link]
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ChemInform. (n.d.). A Convenient Large-Scale Preparation of endo-2-Methylbicyclo(2.2.1) hept-5-ene-exo-2-carboxylic Acid. ResearchGate. [Link]
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Kanao, M. et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
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PubChem. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. National Center for Biotechnology Information. [Link]
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Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
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Ferreira, H. et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. [Link]
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Kanao, M. et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. [Link]
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Paddon-Row, M. N. et al. (2021). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
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Taylor & Francis. (n.d.). Norbornene – Knowledge and References. Taylor & Francis. [Link]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. NIST Chemistry WebBook. [Link]
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Kanao, M. et al. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. [Link]
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ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. ChemTube3D. [Link]
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Kiselev, V. D. et al. (2015). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 92(1), 175-179. [Link]
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de Oliveira, L. G. et al. (2007). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society. [Link]
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LibreTexts Chemistry. (2024). 14.5: Characteristics of the Diels-Alder Reaction. LibreTexts. [Link]
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van Gastel, F. J. C. (n.d.). ENZYMATIC OPTICAL RESOLUTION OF NORBORNANE-TYPE CARBOXYLIC ESTERS AND THEIR. University of Groningen. [Link]
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Yates, P. & Auksi, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(1), 18-25. [Link]
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PubChem. (n.d.). exo-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid, 2-methyl, methyl ester. National Center for Biotechnology Information. [Link]
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Ohwada, T. et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662-670. [Link]
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Chad's Prep. (2018). 16.5c Diels Alder Reactions with Cyclic Dienes. YouTube. [Link]
-
Plettner, E. et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated congener: resolution, determination of the absolute configuration and transformation to the parent ketones. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]
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Application Notes and Protocols for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Polymer Chemistry
Foreword: A Monomer of Unique Potential
In the dynamic field of polymer chemistry, the quest for novel monomers that impart unique properties to resulting materials is perpetual. 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a functionalized norbornene derivative, stands out as a monomer of significant interest. Its rigid bicyclic structure, coupled with the reactive functionality of a carboxylic acid and a methyl group, offers a versatile platform for the synthesis of polymers with tailored thermal stability, mechanical performance, and chemical reactivity. This guide provides an in-depth exploration of this monomer, from its synthesis to its polymerization and the characterization of the resultant polymers. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Physicochemical Properties of the Monomer
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a white crystalline solid. The presence of the strained norbornene ring system is the primary driver for its polymerization, particularly through Ring-Opening Metathesis Polymerization (ROMP). The carboxylic acid group provides a site for post-polymerization modification, while the methyl group can influence the polymer's stereochemistry and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| CAS Number | 825-03-6 | |
| Boiling Point | 563.85 K (290.7 °C) | |
| Melting Point | 354.72 K (81.57 °C) |
Synthesis of the Monomer: A Diels-Alder Approach
The most common and efficient route for the synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is through a Diels-Alder reaction between cyclopentadiene and methacrylic acid. This [4+2] cycloaddition reaction readily forms the bicyclic structure.
Protocol: Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Materials:
-
Dicyclopentadiene
-
Methacrylic acid
-
Toluene
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: In a fume hood, gently heat dicyclopentadiene in a distillation apparatus to induce retro-Diels-Alder reaction, yielding fresh cyclopentadiene. Collect the cyclopentadiene monomer, keeping it cold to prevent dimerization.
-
Reaction Setup: In the three-neck flask, dissolve methacrylic acid and a small amount of hydroquinone in toluene.
-
Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene to the methacrylic acid solution at room temperature with vigorous stirring. The reaction is exothermic. Maintain the temperature below 40°C.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Work-up: Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted methacrylic acid. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield the desired 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a crystalline solid.
Polymerization Methodologies and Protocols
The strained double bond of the norbornene moiety makes 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid an excellent candidate for polymerization via several methods, most notably Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. It is known for its tolerance to a wide range of functional groups and for producing polymers with well-defined microstructures. For norbornene derivatives bearing carboxylic acid groups, third-generation Grubbs catalysts are often preferred due to their higher activity and tolerance to polar functionalities.[1]
Materials:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (monomer)
-
Grubbs 3rd Generation Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Syringes for transfer of catalyst and solvent
Procedure:
-
Monomer Preparation: Dry the monomer under vacuum to remove any moisture.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, dissolve the desired amount of the monomer in the anhydrous, degassed solvent.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs 3rd generation catalyst in a small amount of the solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The polymerization typically proceeds at room temperature. The reaction time can vary from minutes to hours, depending on the desired conversion.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can also be used to polymerize norbornene-type monomers. This method often leads to addition polymers where the double bond of the norbornene ring is opened without ring-opening. The presence of the carboxylic acid group can be challenging for traditional Ziegler-Natta catalysts, potentially requiring protection of the acid functionality or the use of modified catalyst systems.
Sources
The Strategic Application of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis
Introduction: Unveiling the Potential of a Rigid Chiral Scaffold
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting distinct pharmacological or toxicological profiles.[1][2] This necessitates the development and application of robust chiral building blocks that can impart stereochemical control during a synthetic sequence. 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a molecule possessing a rigid bicyclic framework and multiple stereogenic centers, emerges as a compelling candidate for such applications.
This comprehensive guide delves into the synthesis, resolution, and strategic application of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a versatile chiral building block. We will explore the underlying principles that make this molecule an effective tool for asymmetric synthesis and provide detailed protocols for its preparation and use, aimed at researchers, scientists, and professionals in drug development. The inherent rigidity of the bicyclo[2.2.1]heptane system provides a predictable and well-defined spatial arrangement of functional groups, which is paramount for effective stereochemical communication in asymmetric transformations.
Synthesis of Racemic 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The foundational step in harnessing the chiral potential of this molecule is its initial synthesis in racemic form. The most direct and atom-economical approach to the bicyclo[2.2.1]heptene core is the Diels-Alder reaction.[3][4] This pericyclic reaction between a conjugated diene and a dienophile allows for the rapid construction of the bicyclic skeleton with good control over regioselectivity. In this case, the reaction occurs between freshly cracked cyclopentadiene and methacrylic acid.
The Diels-Alder reaction is known to be sensitive to the electronic nature of both the diene and the dienophile. The presence of an electron-withdrawing group on the dienophile, such as the carboxylic acid in methacrylic acid, generally accelerates the reaction.[5] Furthermore, the use of a Lewis acid catalyst can enhance both the reaction rate and the endo/exo selectivity of the cycloaddition.[6]
Protocol 1: Synthesis of Racemic 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol is adapted from analogous procedures for the synthesis of similar bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.[7][8]
Materials:
-
Dicyclopentadiene
-
Methacrylic acid
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
-
Sodium bicarbonate solution, saturated
-
Hydrochloric acid, 1 M
-
Magnesium sulfate, anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the cyclopentadiene monomer, which distills at approximately 41 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methacrylic acid (1.0 equivalent) and a catalytic amount of hydroquinone in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene (1.2 equivalents) to the cooled solution of methacrylic acid.
-
Allow the reaction mixture to slowly warm to room temperature and then heat at reflux for 6-8 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up and Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted methacrylic acid.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, which will precipitate the carboxylic acid product if it has partitioned into the aqueous basic wash. Extract any precipitate with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford racemic 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a white solid.
Data Presentation:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [9] |
| Molecular Weight | 152.19 g/mol | [9] |
| Boiling Point (reduced) | 384.00 K at 0.33 kPa | [9] |
| logP (octanol/water) | 1.673 | [9] |
Chiral Resolution: Accessing the Enantiopure Building Blocks
With the racemic acid in hand, the next critical step is the separation of the enantiomers. This is essential for its application in asymmetric synthesis, as each enantiomer will induce the formation of a specific stereoisomer in the target molecule. Two primary methods for chiral resolution are classical resolution using a chiral resolving agent and enzymatic resolution.
Classical Resolution with Chiral Amines
This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with an enantiomerically pure chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically pure carboxylic acids.
Conceptual Workflow for Classical Resolution:
Caption: Workflow for classical chiral resolution.
Commonly used chiral amines for the resolution of carboxylic acids include (+)- and (-)-α-methylbenzylamine, brucine, or quinine. The choice of resolving agent and solvent system often requires empirical optimization.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis of esters or the enantioselective esterification of alcohols.[10][11] For a racemic carboxylic acid, an enzymatic resolution strategy could involve the enantioselective esterification of the acid with an achiral alcohol.
Conceptual Workflow for Enzymatic Resolution:
Caption: Workflow for enzymatic chiral resolution.
For instance, one enantiomer of the racemic acid may be preferentially esterified by the lipase, leaving the other enantiomer of the acid unreacted. The resulting mixture of ester and unreacted acid can then be separated by chemical means (e.g., extraction with a base). Hydrolysis of the separated ester would then provide the other enantiomer of the carboxylic acid. Enzymes such as Candida antarctica lipase B (CALB) are known to be effective in the resolution of a wide range of chiral substrates.[11]
Application as a Chiral Auxiliary
Once obtained in enantiopure form, 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be converted into a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recycled.
Protocol 2: Preparation of a Chiral Auxiliary and its Use in an Asymmetric Aldol Reaction (A Representative Protocol)
This protocol illustrates how the enantiopure acid could be converted into a chiral oxazolidinone auxiliary, a class of auxiliaries widely used for stereoselective enolate reactions.
Part A: Synthesis of the Chiral Auxiliary
-
Reduction to the Amino Alcohol: The enantiopure carboxylic acid is first converted to the corresponding primary alcohol via reduction with a suitable reducing agent like LiAlH₄. The alcohol is then converted to an azide, which is subsequently reduced to the primary amine.
-
Formation of the Oxazolidinone: The resulting chiral amino alcohol can be cyclized with phosgene or a phosgene equivalent to form the chiral oxazolidinone auxiliary.
Part B: Asymmetric Aldol Reaction
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with a prochiral carboxylic acid chloride or anhydride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereodefined enolate. The rigid bicyclic framework of the auxiliary effectively shields one face of the enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde. The bulky bicyclic group directs the approach of the aldehyde to the less hindered face of the enolate, resulting in a highly diastereoselective aldol addition.
-
Cleavage of the Auxiliary: The aldol product is then hydrolyzed to release the chiral β-hydroxy acid and recover the chiral auxiliary.
Logical Flow of Asymmetric Aldol Reaction:
Caption: Asymmetric aldol reaction using a chiral auxiliary.
Conclusion and Future Outlook
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid represents a powerful and versatile platform for the construction of complex chiral molecules. Its rigid, well-defined structure provides an excellent scaffold for inducing stereoselectivity in a variety of chemical transformations. The protocols and conceptual workflows presented herein offer a guide for researchers to synthesize, resolve, and apply this valuable chiral building block. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the strategic use of such well-designed chiral building blocks will remain a cornerstone of modern organic synthesis. Further exploration into the derivatization of this scaffold into novel chiral ligands and catalysts is a promising avenue for future research.
References
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PubChem. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. Retrieved from [Link]
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Molecules. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
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NIST. (n.d.). 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid. Retrieved from [Link]
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PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Retrieved from [Link]
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Sci-Hub. (n.d.). Uncatalyzed solventless Diels–Alder reaction of 2-amino-3-nitroacrylate. Retrieved from [Link]
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Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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PubChem. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Retrieved from [Link]
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RSC Publishing. (n.d.). The first efficient asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. Retrieved from [Link]
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Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved from [Link]
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ResearchGate. (n.d.). The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left).... Retrieved from [Link]
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MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]
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PubMed. (n.d.). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Retrieved from [Link]
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-
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University of Missouri–St. Louis. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
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Application Notes and Protocols: 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, polymerization, and characterization of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a functionalized norbornene monomer. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in leveraging the unique properties of this monomer for the creation of novel polymers with tailored functionalities. Detailed experimental protocols, causality behind procedural steps, and characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Functionalized Norbornene Monomers
Norbornene and its derivatives are a class of strained cyclic olefins that have garnered significant attention as monomers for various polymerization techniques. The inherent ring strain of the bicyclic system provides a strong thermodynamic driving force for polymerization, particularly through Ring-Opening Metathesis Polymerization (ROMP). The resulting polynorbornenes often exhibit high thermal stability, mechanical robustness, and tunable properties based on the functionality incorporated into the monomer unit.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a particularly interesting monomer due to the presence of a carboxylic acid group. This functional handle opens up a vast landscape of possibilities for post-polymerization modification, allowing for the attachment of biomolecules, drugs, or other moieties. Furthermore, the carboxylic acid group can impart hydrophilicity and influence the polymer's solubility, adhesion, and chemical reactivity. The methyl group at the 2-position can also influence the stereochemistry of the polymerization and the physical properties of the resulting polymer.
This guide will delve into the practical aspects of working with this monomer, from its synthesis to the characterization of the corresponding polymer, providing a solid foundation for its application in advanced materials and biomedical applications.
Monomer Synthesis and Purification
The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is most effectively achieved through a Diels-Alder reaction between cyclopentadiene and methacrylic acid. This [4+2] cycloaddition reaction is a powerful tool for the formation of the bicyclo[2.2.1]heptene framework.
The Diels-Alder Reaction: A Strategic Approach
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. In the case of cyclopentadiene and methacrylic acid, the reaction yields a mixture of endo and exo isomers. The endo isomer is typically the kinetically favored product due to secondary orbital interactions, while the exo isomer is the thermodynamically more stable product.[1]
Caption: Diels-Alder synthesis of the target monomer.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for similar Diels-Alder reactions.[2][3]
Materials:
-
Dicyclopentadiene
-
Methacrylic acid
-
Toluene, anhydrous
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask equipped with a distillation apparatus, dropping funnel, and magnetic stirrer.
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Cracking of Dicyclopentadiene: Freshly cracked cyclopentadiene is required as it readily dimerizes back to dicyclopentadiene at room temperature. Place dicyclopentadiene in the distillation flask and heat it slowly to its boiling point (~170 °C). Collect the cyclopentadiene monomer (b.p. 41-42 °C) in a receiver cooled in an ice bath. Caution: Cyclopentadiene has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Diels-Alder Reaction: In a separate flask, dissolve methacrylic acid and a small amount of hydroquinone (to prevent polymerization of methacrylic acid) in anhydrous toluene. Cool the solution in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the methacrylic acid solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted methacrylic acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of endo and exo isomers.
Purification of the Monomer
Purification of the monomer is crucial to remove any unreacted starting materials, byproducts, and polymerization inhibitors, which can affect the subsequent polymerization process.
Purification Methods:
-
Column Chromatography: This is an effective method for separating the endo and exo isomers and removing other impurities.[4] A silica gel column with a gradient of hexane and ethyl acetate is typically used.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.
Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 9:1 hexane:ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Polymerization Methodologies
The strained bicyclic structure of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it an excellent candidate for several polymerization techniques.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most common and efficient method for polymerizing norbornene-type monomers. It is a chain-growth polymerization catalyzed by transition metal alkylidene complexes, such as Grubbs' catalysts. ROMP allows for excellent control over polymer molecular weight and dispersity.
Caption: General workflow for ROMP of the monomer.
Detailed ROMP Protocol:
Materials:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (purified)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Schlenk flask with a magnetic stirrer
-
Syringes for transferring liquids under inert atmosphere
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the purified monomer in the anhydrous, degassed solvent in a Schlenk flask. In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Initiation: Add the catalyst solution to the monomer solution via syringe with vigorous stirring. The reaction mixture may change color, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature to 50 °C) for a specified time. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether. Stir for 30 minutes to ensure complete deactivation of the catalyst.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Ziegler-Natta Polymerization
Ziegler-Natta catalysis can also be employed for the polymerization of norbornene derivatives. This method typically involves a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst. However, the presence of the carboxylic acid group can be problematic as it can react with the catalyst components. Protection of the carboxylic acid group (e.g., as an ester) may be necessary prior to polymerization.[5]
Free Radical Polymerization
While less common for norbornene itself due to the stability of the resulting radical, free radical polymerization can be initiated for some norbornene derivatives under specific conditions, often leading to polymers with rearranged structures.[6] The efficiency of this method for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid would require experimental investigation.
Characterization of Monomer and Polymer
Thorough characterization is essential to confirm the identity and purity of the monomer and to determine the properties of the resulting polymer.
Monomer Characterization
| Technique | Expected Observations for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| ¹H NMR | Olefinic protons (~6 ppm), bridgehead protons, protons adjacent to the carboxylic acid and methyl groups, and the methyl protons.[7] |
| ¹³C NMR | Olefinic carbons (~135-138 ppm), carboxyl carbon (~184 ppm), and other aliphatic carbons.[7] |
| FT-IR | C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=C stretch (~1570 cm⁻¹), and C-H stretches. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the monomer (C₉H₁₂O₂). |
Polymer Characterization
| Technique | Information Obtained for Poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid) |
| ¹H NMR | Broadening of peaks compared to the monomer, disappearance of the monomer's olefinic protons, and appearance of new olefinic protons in the polymer backbone (for ROMP). |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. |
| DSC | Glass transition temperature (Tg) and melting temperature (Tm, if applicable). |
| TGA | Thermal stability and decomposition temperature of the polymer. |
Potential Applications
The unique properties of poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid) make it a promising material for a variety of applications:
-
Biomedical Materials: The carboxylic acid groups can be used to attach drugs, proteins, or targeting ligands for drug delivery systems and biocompatible coatings.
-
Functional Coatings and Adhesives: The polar carboxylic acid groups can enhance adhesion to various substrates and can be cross-linked to form robust coatings.
-
Membranes for Separations: The rigid polymer backbone and the presence of functional groups can be exploited to create membranes with specific separation properties for gases or liquids.[8]
-
Sensors: The carboxylic acid groups can act as recognition sites for specific analytes, enabling the development of chemical sensors.
-
Photoresists and Microelectronics: Polynorbornenes are known for their use in the microelectronics industry as photoresist materials due to their thermal stability and etching resistance.[6]
Safety and Handling
-
Monomer: 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid should be handled with care. It may cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Many of the reagents used in the synthesis and polymerization are hazardous. For example, cyclopentadiene is flammable and has a strong odor. Grubbs' catalysts are air and moisture sensitive. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Polymerization: ROMP reactions should be carried out under an inert atmosphere to prevent catalyst deactivation.
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Asymmetric Catalysis of Diels-Alder Reactions. (2021). Chemistry LibreTexts. [Link]
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Asymmetric Catalysis of Diels-Alder Reactions. (n.d.). MIT OpenCourseWare. [Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry. [Link]
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The Simplest Diels–Alder Reactions are not Endo-Selective. (n.d.). The Royal Society of Chemistry. [Link]
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2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-ene-2-one. (2005). Tetrahedron: Asymmetry. [Link]
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bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID. (n.d.). BMRB. [Link]
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Poly(norbornene carboxylic acid ester)s: Synthesis and properties. (2006). Progress in Polymer Science. [Link]
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-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. (n.d.). PubChem. [Link]
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Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP. (2014). Beilstein Journal of Organic Chemistry. [Link]
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-
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Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. (2016). Scientific Reports. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. (n.d.). NIST WebBook. [Link]
-
Polynorbornene with Pentafluorophenyl Imide Side Chain Groups: Synthesis and Sulfonation. (2010). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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-
Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects. (2024). Polymer. [Link]
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Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. (2020). High Performance Polymers. [Link]
-
A Bicyclo[4.2.0]octene-Derived Monomer Provides Completely Linear Alternating Copolymers via Alternating Ring-Opening Metathesis Polymerization (AROMP). (2014). Macromolecules. [Link]
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Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2001). Molecules. [Link]
-
Copolymerization of Norbornene and Norbornadiene Using a cis-Selective Bimetallic W-Based Catalytic System. (2018). Polymers. [Link]
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (2013). Russian Journal of Organic Chemistry. [Link]
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Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2001). Molecules. [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester comparison FTIR Common Name. (2021). Chegg. [Link]
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Chemical Properties of 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid (CAS 825-03-6). (n.d.). Cheméo. [Link]
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The Mechanism of the Diels-Alder Reaction. The Stereochemistry of the endo-exo Isomerization of the Adducts of Cyclopentadiene with Acrylic and Methacrylic Esters. (1955). Journal of the American Chemical Society. [Link]
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Application Notes & Protocols: 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Agrochemicals
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives in the agrochemical sector. This document outlines the synthesis, potential applications as fungicide and herbicide intermediates, and detailed protocols for activity assessment.
Introduction: The Bicyclo[2.2.1]heptene Scaffold in Agrochemicals
The rigid, bicyclic structure of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a derivative of the norbornene family, offers a unique three-dimensional framework that is increasingly being exploited in the design of novel agrochemicals. This structural motif can impart desirable properties such as metabolic stability, specific steric orientations for target binding, and favorable physicochemical characteristics for uptake and translocation in plants. While direct applications of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid are not extensively documented in commercial agrochemicals, its derivatives, particularly carboxamides, are of significant interest. Patents and scientific literature indicate that bicycloheptene derivatives serve as crucial intermediates in the synthesis of modern fungicides and herbicides.[1][2]
Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The foundational step for utilizing this scaffold is its synthesis, typically achieved through a Diels-Alder reaction. The following protocol describes a general method for the preparation of the parent compound.
Protocol 1: Synthesis via Diels-Alder Reaction
Objective: To synthesize 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid from cyclopentadiene and methacrylic acid.
Materials:
-
Freshly cracked cyclopentadiene
-
Methacrylic acid
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methacrylic acid (1.0 equivalent) in anhydrous toluene.
-
Diels-Alder Cycloaddition: Add freshly cracked cyclopentadiene (1.2 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid by column chromatography or recrystallization.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Application as a Fungicide Intermediate: Carboxamide Derivatives
A significant application of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is as a precursor for the synthesis of carboxamide fungicides. These derivatives often function as Succinate Dehydrogenase Inhibitors (SDHIs).
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides disrupt the fungal respiratory chain at complex II (succinate dehydrogenase). By binding to this enzyme complex, they block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition leads to a depletion of ATP, ultimately causing fungal cell death.[3] The bicyclo[2.2.1]heptene moiety can provide a rigid scaffold that correctly orients the carboxamide group for optimal binding to the enzyme's active site.
Diagram 2: SDHI Mechanism of Action
Caption: Inhibition of fungal respiration by SDHI fungicides.
Synthesis of a Norbornene Carboxamide Derivative
Protocol 2: Synthesis of a Phenyl-Carboxamide Derivative
Objective: To synthesize N-phenyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide.
Materials:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Remove excess thionyl chloride and solvent under vacuum.
-
Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0°C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Application as a Herbicide Intermediate
Patents suggest that bicycloheptene derivatives can serve as intermediates for herbicides.[1][2] The synthesis of these herbicides often involves further modification of the carboxylic acid group or other positions on the bicyclic ring.
In Vitro Antifungal Activity Assay
Protocol 3: Microtiter Plate Assay for Antifungal Activity
Objective: To evaluate the in vitro antifungal activity of the synthesized norbornene carboxamide derivative against a model phytopathogenic fungus (e.g., Sclerotinia sclerotiorum).[4]
Materials:
-
Synthesized norbornene carboxamide derivative
-
Commercial fungicide (e.g., Carboxin) as a positive control.[5]
-
Sclerotinia sclerotiorum culture
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Inoculum Preparation: Grow S. sclerotiorum in PDB and prepare a mycelial suspension.
-
Assay Setup: In a 96-well plate, add PDB, the fungal inoculum, and the test compound dilutions. Include a negative control (no compound) and a solvent control.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Table 1: Hypothetical Antifungal Activity Data
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Norbornene Carboxamide Derivative | Sclerotinia sclerotiorum | 1.5 |
| Carboxin (Positive Control) | Sclerotinia sclerotiorum | 2.8 |
| Negative Control | Sclerotinia sclerotiorum | >100 |
Conclusion
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a valuable building block in the synthesis of advanced agrochemicals. Its rigid bicyclic framework is particularly suited for the development of potent fungicides, such as SDHI carboxamides. The protocols provided herein offer a foundation for the synthesis and evaluation of novel agrochemical candidates based on this promising scaffold. Further derivatization and biological screening are encouraged to explore the full potential of this chemical class in crop protection.
References
- EP1174409A1 - Novel bicycloheptene derivatives and process for the preparation thereof - Google Patents.
- US6420612B1 - Bicycloheptene derivatives and processes for the preparation of the same - Google Patents.
-
Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase - PubMed. Available at: [Link]
-
Carboxin - Wikipedia. Available at: [Link]
Sources
- 1. EP1174409A1 - Novel bicycloheptene derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 2. US6420612B1 - Bicycloheptene derivatives and processes for the preparation of the same - Google Patents [patents.google.com]
- 3. Carboxin: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and potential pharmaceutical applications of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. While direct therapeutic applications of this specific molecule are not extensively documented, its rigid bicyclic scaffold is a privileged structure in medicinal chemistry. This guide will, therefore, focus on its synthesis and its potential as a versatile building block for the development of novel therapeutics, drawing on the established bioactivities of related bicyclo[2.2.1]heptane and heptene derivatives.
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Drug Discovery
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a recurring motif in a wide range of bioactive molecules and clinical drug candidates.[1][2] Its rigid, three-dimensional structure provides a fixed orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. This conformational constraint is a desirable feature in drug design, often imparting favorable pharmacokinetic properties.[2]
Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated for a multitude of therapeutic applications, including:
-
Antiviral Agents: The bicyclic core is a key component of blockbuster antiviral drugs like Carbovir and Abacavir.[3] More recently, derivatives have shown promise as inhibitors of the influenza A virus (H1N1).[4]
-
Anti-inflammatory and Analgesic Agents: Certain 7-azabicyclo[2.2.1]heptane and -heptene derivatives act as cholinergic receptor ligands, exhibiting both analgesic and anti-inflammatory properties.[5] Additionally, bicyclo[2.2.1]heptane derivatives have been developed as potent and selective prostaglandin D2 receptor antagonists for treating allergic inflammatory responses.[6][7]
-
Antimycobacterial Agents: Heterocyclic amide derivatives incorporating the bicyclo[2.2.1]heptane moiety have been identified as promising antimycobacterial compounds.[8]
-
Neuroprotective Agents: The use of bicyclo[2.2.1]heptane derivatives for the preparation of neuroprotective pharmaceutical compositions has been explored.[9]
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as an excellent starting material for accessing novel derivatives within this chemical space. The presence of the carboxylic acid and the double bond allows for a wide range of chemical modifications.
Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The synthesis of the parent compound, endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, is typically achieved via a Diels-Alder reaction between cyclopentadiene and ethyl acrylate.[10] A similar strategy can be employed for the synthesis of the 2-methyl derivative using methyl methacrylate as the dienophile.
Protocol 1: Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol outlines a two-step process: a Diels-Alder reaction to form the methyl ester, followed by hydrolysis to the carboxylic acid.
Step 1: Diels-Alder Reaction
Caption: Diels-Alder reaction for the synthesis of the methyl ester intermediate.
Materials:
-
Dicyclopentadiene
-
Methyl methacrylate
-
Toluene
-
Hydroquinone (inhibitor)
-
High-pressure reaction vessel
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170°C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice.
-
Reaction Setup: In a high-pressure reaction vessel, combine freshly distilled cyclopentadiene (1.2 equivalents) and methyl methacrylate (1 equivalent). Add a small amount of hydroquinone to inhibit polymerization.
-
Reaction: Seal the vessel and heat to 150°C for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Purify the product, a mixture of endo and exo isomers of methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate, by vacuum distillation.
Step 2: Hydrolysis
Caption: Hydrolysis of the methyl ester to the final carboxylic acid product.
Materials:
-
Methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Saponification: Dissolve the methyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.
-
Extraction: Remove the methanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
Isolation: Extract the carboxylic acid product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Derivatization Strategies for Pharmaceutical Applications
The synthesized 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be derivatized at two key positions: the carboxylic acid group and the double bond.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Coupling the carboxylic acid with a diverse range of amines can generate a library of amides for biological screening. This approach is particularly relevant for developing antimycobacterial agents and influenza inhibitors.[4][8]
Protocol 2: General Amide Coupling
Materials:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in DCM.
-
Add DIPEA (3 equivalents) and stir at room temperature for 10 minutes.
-
Add the desired amine (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Modifications of the Double Bond
The double bond can be functionalized through various reactions, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups.
| Reaction | Reagents | Product |
| Hydrogenation | H₂, Pd/C | 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid |
| Epoxidation | m-CPBA | 2-Methyl-exo-5,6-epoxybicyclo[2.2.1]heptane-2-carboxylic acid |
| Dihydroxylation | OsO₄ (catalytic), NMO | 2-Methyl-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
Protocols for Biological Evaluation
Based on the known activities of the bicyclo[2.2.1]heptane scaffold, the following assays can be employed to screen newly synthesized derivatives.
Protocol 3: Antiviral Assay (Influenza A Virus)
This protocol is a general guideline for a cell-based assay to determine the antiviral activity of test compounds against influenza A virus.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Infection: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, infect the cells with influenza A virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Cell Viability Assay (MTT): Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the concentration of the compound that inhibits virus-induced cell death by 50% (EC₅₀). Also, determine the concentration that causes 50% cytotoxicity in uninfected cells (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Protocol 4: Prostaglandin D2 Receptor Binding Assay
This protocol describes a competitive binding assay to identify compounds that bind to the prostaglandin D2 (PGD₂) receptor.
Materials:
-
Cell membranes expressing the human PGD₂ receptor (CRTH2)
-
Radiolabeled ligand (e.g., [³H]PGD₂)
-
Test compounds
-
Assay buffer
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]PGD₂, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀).
Conclusion
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid represents a valuable, yet underexplored, starting material for the synthesis of novel pharmaceutical agents. Its rigid bicyclic scaffold, combined with the versatility of its functional groups, provides a robust platform for generating diverse chemical libraries. By leveraging the established biological activities of the broader bicyclo[2.2.1]heptane family, researchers can strategically design and synthesize new derivatives with high potential for therapeutic applications in virology, immunology, and neurology.
References
- Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
PubChem. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. Retrieved from [Link]
-
PubMed. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Large-Scale Preparation of endo-2-Methylbicyclo(2.2.1) hept-5-ene-exo-2-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
- ACS Publications. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development.
- Google Patents. (n.d.). Novel Antimycobacterial Heterocyclic Amides.
- ScienceDirect. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives: a new class of chiral auxiliaries for asymmetric synthesis. Tetrahedron: Asymmetry.
-
PubChem. (n.d.). 2-Methyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel l-N-MCd4T as a potent anti-HIV agent. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. Retrieved from [Link]
-
PubMed. (2003). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Retrieved from [Link]
-
PubMed. (2026). Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors. Retrieved from [Link]
- QScience.com. (2014). Synthesis, antimicrobial, antioxidant and insect antifeedant activities of some aryl bicyclo[2.2.1]heptene-2-yl.
-
WIPO Patentscope. (n.d.). USE OF BICYCLO[2.2.1]HEPTANE DERIVATIVES FOR THE PREPARATION OF NEUROPROTECTIVE PHARMACEUTICAL COMPOSITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from [Link]
Sources
- 1. Methyl bicyclo[2.2.1]heptane-2-carboxylate | 35520-81-1 | Benchchem [benchchem.com]
- 2. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 6. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20210002239A1 - Novel Antimycobacterial Heterocyclic Amides - Google Patents [patents.google.com]
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- 10. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for Purity Analysis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The inherent challenges in analyzing this compound, namely its acidic nature and the potential for multiple stereoisomers, are addressed through a systematic approach to method development. We detail a reversed-phase HPLC (RP-HPLC) method that ensures the analyte is in a non-ionized state, promoting excellent peak shape and reliable quantification. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for purity assessment and impurity profiling.
Scientific Principles & Method Rationale
The successful analysis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid hinges on controlling its ionization state and selecting a stationary phase that provides adequate retention and selectivity against potential impurities.
The Challenge: Analyzing an Acidic Analyte
The primary functional group, a carboxylic acid, dictates the chromatographic strategy. In RP-HPLC, analyzing acidic compounds at a mobile phase pH near or above their pKa results in their ionization. This ionized form interacts poorly with the non-polar stationary phase, leading to low retention. More critically, it can interact with residual, positively charged silanol groups on the silica backbone of the column, causing significant peak tailing and poor reproducibility.
The Solution: pH Suppression. To circumvent these issues, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the analyte's pKa.[1] This ensures the carboxylic acid remains fully protonated (non-ionized), behaving as a more non-polar molecule. This leads to predictable retention, improved peak symmetry, and enhanced method robustness.[2][3] We have selected formic acid as the mobile phase modifier due to its effectiveness and its compatibility with mass spectrometry (MS) detectors, should further impurity identification be necessary.[4]
Chromatographic Mode and Stationary Phase Selection
Given the analyte's overall structure, which includes a non-polar bicycloheptene core, reversed-phase chromatography is the most suitable separation mode.[5]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for this molecule.[6] To further minimize interactions with residual silanols, a modern, high-purity, end-capped C18 column is specified. End-capping "shields" the unreacted silanol groups, further improving the peak shape of acidic and basic compounds.
Detection Strategy
The 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid molecule lacks a strong chromophore. The carboxylic acid group and the isolated double bond absorb UV light at low wavelengths. Therefore, a UV detector set in the range of 210-220 nm is appropriate. For enhanced specificity and peak purity assessment, a Photo Diode Array (PDA) detector is highly recommended. A PDA detector can acquire the UV spectrum across the entire peak, allowing for confirmation of peak homogeneity and flagging potential co-eluting impurities.[7]
Isomeric Considerations
The target molecule possesses multiple chiral centers and can exist as a mixture of endo and exo diastereomers, each of which is a racemic mixture. While this primary purity method is designed to separate chemical impurities, it may also resolve the endo/exo diastereomers. Complete chiral separation would require a specialized chiral stationary phase (e.g., cellulose- or amylose-based) and a different method, which is beyond the scope of this application note but is a critical consideration for full characterization.[8][9][10]
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, in accordance with pharmacopeial standards.[11][12]
Materials and Reagents
-
Analyte: 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade or higher), Water (HPLC grade, Type I)
-
Reagent: Formic acid (LC-MS grade, >99%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The method parameters are summarized in the table below.
| Parameter | Specification |
| Instrumentation | HPLC or UHPLC system with a binary pump, autosampler, and PDA/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Data Acquisition Time | 25 minutes |
| Post-run Equilibration | 5 minutes |
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Add diluent to about 70% of the volume, sonicate for 5 minutes to ensure complete dissolution, then dilute to volume with the sample diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram
The overall process from sample preparation to final result is depicted below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability and Acceptance Criteria
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are derived from USP General Chapter <621>.[11][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | RSD of peak areas ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the instrument and injection system. |
Purity Calculation
The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar detector response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Strategy
For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[16]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked samples, with acceptance criteria typically between 98.0% and 102.0%.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument), with an RSD of ≤ 2.0%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Insufficiently acidic mobile phase.2. Column degradation/contamination. | 1. Ensure mobile phase pH is low and formic acid concentration is correct.2. Flush column or replace with a new one. |
| Poor Resolution | 1. Inappropriate gradient profile.2. Column aging. | 1. Decrease the slope of the gradient for better separation.2. Replace the column. |
| Variable Retention Times | 1. Inadequate system equilibration.2. Pump malfunction or leak. | 1. Equilibrate the system for at least 15-20 minutes with the initial mobile phase.2. Check system for leaks and perform pump maintenance. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, the method achieves excellent peak shape and reproducibility. The protocol, including system suitability criteria and a validation strategy, is designed to meet the stringent requirements of the pharmaceutical and chemical research industries, ensuring accurate and trustworthy analytical results.
References
- Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-ene-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763.
-
National Center for Biotechnology Information. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (n.d.). Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid (CAS 825-03-6). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). HPLC method for purifying organic compounds.
-
LCGC North America. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
YouTube. (2022). What are the various ways of Chiral Separation by using HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. PubChem Compound Database. Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
-
ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from [Link]
-
NIST WebBook. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). exo-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid, 2-methyl, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Molecules. (2000). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Retrieved from [Link]
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- 14. ema.europa.eu [ema.europa.eu]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Diels-Alder Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Welcome to the technical support center for the Diels-Alder synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific cycloaddition. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
Introduction to the Synthesis
The Diels-Alder reaction between cyclopentadiene and methacrylic acid is a powerful method for constructing the bicyclo[2.2.1]heptene framework, a scaffold present in numerous biologically active molecules and advanced materials. While elegant in principle, this reaction presents several practical challenges that can impact yield, purity, and stereochemical outcome. This guide will address these issues head-on, providing both theoretical explanations and actionable protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Problem 1: Consistently Low or No Yield of the Desired Product
Question: I am performing the Diels-Alder reaction between cyclopentadiene and methacrylic acid, but I am consistently obtaining a low yield of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in this Diels-Alder reaction is a common issue that can stem from several factors, primarily related to the reactants' stability and the reaction conditions.
Causality Behind Experimental Choices:
-
Dimerization of Cyclopentadiene: Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself at room temperature to form dicyclopentadiene, which is unreactive as a diene in this context.[1] If you are using cyclopentadiene that has been stored for an extended period, it will predominantly exist as the dimer.
-
Polymerization of Methacrylic Acid: Methacrylic acid, like other acrylic monomers, is prone to free-radical polymerization, especially at elevated temperatures or in the presence of impurities that can act as initiators.[2][3] This polymerization competes with the desired Diels-Alder reaction, consuming the dienophile and leading to a complex, often intractable reaction mixture.
-
Inadequate Reaction Temperature: The Diels-Alder reaction is a thermally controlled process. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction and the polymerization of methacrylic acid.[4] Finding the optimal temperature is crucial for maximizing the yield of the desired adduct.
Troubleshooting Protocol:
-
Step 1: Preparation of Fresh Cyclopentadiene: It is imperative to use freshly cracked cyclopentadiene. This is achieved by heating dicyclopentadiene to its cracking temperature (typically around 170-180 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled cyclopentadiene should be used immediately.
-
Step 2: Inhibition of Methacrylic Acid Polymerization: To suppress the polymerization of methacrylic acid, a radical inhibitor such as hydroquinone can be added to the reaction mixture in a small amount (e.g., 0.1 mol%).
-
Step 3: Optimization of Reaction Temperature:
-
Start with a lower reaction temperature (e.g., room temperature or slightly above) and monitor the reaction progress by TLC or GC-MS.
-
If the reaction is too slow, gradually increase the temperature. A good starting point for optimization is in the range of 25-80 °C.
-
-
Step 4: Consider a Lewis Acid Catalyst: Lewis acids can significantly accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and improved selectivity.[5][6][7] For the reaction with methacrylic acid, a mild Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can be employed. The Lewis acid coordinates to the carbonyl oxygen of the methacrylic acid, lowering its LUMO energy and making it a more reactive dienophile.[8][9]
Experimental Workflow for Lewis Acid Catalysis:
Caption: Workflow for Lewis Acid Catalyzed Diels-Alder Reaction.
Problem 2: Poor endo/exo Selectivity
Question: My reaction is producing a mixture of endo and exo isomers of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and I need to enrich the desired isomer. How can I control the stereoselectivity?
Answer:
The formation of both endo and exo diastereomers is a characteristic feature of the Diels-Alder reaction with substituted dienophiles. The ratio of these isomers is influenced by kinetic and thermodynamic factors.
Causality Behind Experimental Choices:
-
Endo Selectivity (Kinetic Control): At lower temperatures, the Diels-Alder reaction is under kinetic control, and the endo product is typically favored. This is due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile in the transition state, which stabilizes the endo transition state.
-
Exo Selectivity (Thermodynamic Control): The exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance. At higher temperatures, the Diels-Alder reaction can become reversible, allowing the initially formed endo product to revert to the starting materials and then reform as the more stable exo product.
Troubleshooting Protocol:
-
To Favor the endo Isomer:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
-
Use a Lewis Acid Catalyst: Lewis acids can enhance the endo selectivity by promoting the secondary orbital interactions in the transition state.[8][9]
-
-
To Favor the exo Isomer:
-
Increase the Reaction Temperature: Running the reaction at a higher temperature for a prolonged period can favor the formation of the thermodynamically more stable exo product.
-
Isomerization: If you have a mixture of isomers, it is sometimes possible to isomerize the endo product to the exo product under basic conditions.[10]
-
Table 1: Influence of Reaction Conditions on endo/exo Selectivity
| Condition | Predominant Isomer | Rationale |
| Low Temperature (e.g., 0-25 °C) | Endo | Kinetic Control |
| High Temperature (e.g., >100 °C) | Exo | Thermodynamic Control |
| Lewis Acid Catalysis | Endo | Enhanced Secondary Orbital Interactions |
Diagram of Endo and Exo Transition States:
Caption: Endo vs. Exo Transition States in Diels-Alder Reaction.
Problem 3: Difficulty in Purifying the Product
Question: After the reaction, I am struggling to isolate pure 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid from the crude mixture. What are the best purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and the two product isomers.
Causality Behind Experimental Choices:
-
Polymeric Byproducts: The polymerization of methacrylic acid can result in a viscous, sticky residue that complicates extraction and purification.
-
Similar Polarities: The endo and exo isomers of the product have very similar polarities, making their separation by standard column chromatography difficult.
-
Acidic Product: The carboxylic acid functionality of the product allows for purification via acid-base extraction.
Troubleshooting Protocol:
-
Initial Work-up:
-
After quenching the reaction, perform an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the carboxylic acid product into the aqueous layer as its carboxylate salt.
-
The organic layer will contain unreacted cyclopentadiene and any non-acidic byproducts.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Extract the product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Removal of Poly(methacrylic acid): If significant polymerization has occurred, the polymer may be insoluble in the organic solvent used for extraction. Filtration of the crude reaction mixture before work-up can help to remove some of the polymeric material.
-
Separation of endo and exo Isomers:
-
Fractional Distillation: If the product is thermally stable, fractional distillation under reduced pressure can sometimes separate the isomers.
-
Crystallization: It may be possible to selectively crystallize one of the isomers from a suitable solvent system. This often requires some trial and error to find the right conditions.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is a powerful but more resource-intensive technique for separating the isomers.
-
Frequently Asked Questions (FAQs)
Q1: Why is freshly cracked cyclopentadiene necessary? A1: Cyclopentadiene dimerizes at room temperature to form dicyclopentadiene. This dimer is not an active diene for the Diels-Alder reaction. Cracking the dimer by heating regenerates the reactive cyclopentadiene monomer.[1]
Q2: Can I use a different diene for this synthesis? A2: While other dienes can undergo Diels-Alder reactions, cyclopentadiene is particularly reactive due to its locked s-cis conformation, which is the required geometry for the reaction.
Q3: What is the role of the methyl group on methacrylic acid? A3: The methyl group on methacrylic acid is an electron-donating group, which can slightly decrease the reactivity of the dienophile compared to acrylic acid. However, it also influences the regioselectivity of the reaction if an unsymmetrical diene were used. In this case, with the symmetrical cyclopentadiene, it leads to the "2-methyl" substituent in the product.
Q4: Are there any safety precautions I should be aware of? A4: Yes. Cyclopentadiene is volatile and flammable. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood. Lewis acids like aluminum chloride are corrosive and react violently with water. Methacrylic acid is corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I confirm the stereochemistry of my product? A5: The stereochemistry of the endo and exo isomers can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the bridgehead protons and the protons on the carbon bearing the carboxylic acid group are typically different for the two isomers. X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.
References
-
Berson, J. A., & Remanick, A. (1961). The Mechanism of the Diels-Alder Reaction. The Stereochemistry of the endo-exo Isomerization of the Adducts of Cyclopentadiene with Acrylic and Methacrylic Esters. Journal of the American Chemical Society, 83(23), 4947–4955. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662–666. [Link]
- US Patent US20100093580A1, Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Diels-Alder Reaction. (2021, May 2). Chemistry LibreTexts. [Link]
-
Sangregorio, M. A., et al. (2020). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. Polymers, 12(11), 2695. [Link]
-
Gandon, L., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews, 50(20), 11055-11097. [Link]
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated congener: determination of the absolute configuration of the enantiomers. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]
-
Yadav, V. K., & Kumar, N. V. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(8), 1-7. [Link]
-
The Diels-Alder Reaction. Michigan State University Department of Chemistry. [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. (2015, August 22). YouTube. [Link]
-
Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution. (2018). Macromolecular Reaction Engineering, 12(4), 1800010. [Link]
-
Thermal Breakdown by the Retro Diels–Alder Reaction of Crosslinking in Poly[styrene‐co‐(furfuryl methacrylate)]. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2394-2400. [Link]
-
Catalysis for the synthesis of methacrylic acid and methyl methacrylate. (2018). Chemical Society Reviews, 47(20), 7725-7738. [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. (1981). Canadian Journal of Chemistry, 59(3), 433-443. [Link]
-
PMMA Thermoreversible Networks by Diels-Alder reaction. (2013). Polymer, 54(17), 4585-4592. [Link]
Sources
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- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Isomers
Welcome to the technical support center for the purification of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable synthetic intermediates.
Introduction to the Challenge
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bridged bicyclic compound commonly synthesized via the Diels-Alder reaction. This synthesis typically yields a mixture of the endo and exo diastereomers. For many applications, particularly in drug development and polymer science, the use of a single, pure isomer is crucial as the stereochemistry can significantly influence biological activity and material properties. The separation of these isomers can be challenging due to their similar physical properties. This guide provides practical, field-proven advice to navigate these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the endo and exo isomers of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
A1: The most common and effective methods for separating the endo and exo isomers are:
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating these isomers. The separation is based on the differential adsorption of the isomers to the stationary phase.
-
Fractional Distillation: For the corresponding esters, which are more volatile, fractional distillation under reduced pressure can be an effective method for separation on a larger scale[1].
-
Recrystallization: If a suitable solvent system can be identified, fractional recrystallization can be a cost-effective method for purifying one isomer from a mixture, provided the isomeric ratio is favorable.
-
Isomerization followed by Separation: It is possible to enrich the more thermodynamically stable exo isomer through base-catalyzed isomerization of the endo isomer. This can be followed by purification to isolate the exo isomer[1][2].
Q2: How can I determine the isomeric ratio (endo/exo) of my sample?
A2: The most reliable method for determining the isomeric ratio is through Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy . The chemical shifts of the protons on the bicyclic ring system are distinct for the endo and exo isomers. By integrating the signals corresponding to each isomer, you can accurately quantify their relative amounts. For example, in the ethyl ester derivative, the olefinic protons of the endo and exo isomers show different splitting patterns and chemical shifts, allowing for clear differentiation[1].
Q3: What are the common impurities I should expect in my crude sample?
A3: Common impurities originate from the starting materials and side reactions of the Diels-Alder synthesis. These may include:
-
Unreacted cyclopentadiene or its dimer, dicyclopentadiene.
-
Unreacted methacrylic acid (or its ester, if applicable).
-
Polymers formed from the starting materials.
-
Solvents used in the reaction.
Q4: Can the isomeric ratio of my product change during workup or purification?
A4: Yes, the isomeric ratio can change, particularly under basic conditions. The endo isomer can be converted to the more thermodynamically stable exo isomer via enolization. Therefore, it is crucial to control the pH during aqueous workups and to use neutral or slightly acidic conditions if the preservation of the endo isomer is desired. Some purification strategies intentionally leverage this isomerization to enrich the exo form[1][2][3].
Troubleshooting Guides
Guide 1: Poor Separation of Isomers by Column Chromatography
Problem: You are running a silica gel column, but the endo and exo isomers are co-eluting or showing very poor separation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent System | Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize the separation. A less polar solvent system will generally provide better resolution. | The polarity of the mobile phase directly influences the retention of the isomers on the silica gel. A solvent system with optimal polarity will maximize the difference in affinity between the endo and exo isomers and the stationary phase. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of sample to silica gel by weight. | Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated, diminishing its ability to effectively resolve closely eluting compounds. |
| Improper Column Packing | Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will result in an uneven solvent front and band broadening. | A homogenous stationary phase is essential for achieving sharp, well-defined bands. Channels or cracks in the silica bed will lead to distorted peaks and co-elution. |
| Flow Rate is Too High | Reduce the flow rate of the eluent. | Slower flow rates allow for more effective equilibration of the analytes between the stationary and mobile phases, leading to better resolution of closely eluting compounds. |
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems with varying polarities (e.g., start with 9:1 Hexane:Ethyl Acetate and gradually increase the polarity).
-
Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate).
-
The ideal solvent system will show good separation between the two isomer spots with Rf values between 0.2 and 0.5.
-
-
Column Chromatography:
-
Once an optimal solvent system is identified, prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Carefully load your sample, dissolved in a minimal amount of the eluent, onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine the pure fractions of each isomer.
-
Caption: Workflow for chromatographic separation of isomers.
Guide 2: Difficulty in Inducing Recrystallization
Problem: You are attempting to purify one of the isomers by recrystallization, but the compound either oils out or does not crystallize upon cooling.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. | The solubility of a compound is highly dependent on the solvent and temperature. Finding a solvent with a steep solubility curve for the desired isomer is key to successful recrystallization. |
| Sample is Too Impure | First, perform a preliminary purification by column chromatography to enrich the desired isomer before attempting recrystallization. | High levels of impurities can inhibit crystal lattice formation, leading to oiling out. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of an amorphous solid or oil. |
| Supersaturation Not Achieved | If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the solute. | Crystallization occurs from a supersaturated solution. If the solution is too dilute, the compound will remain dissolved even at low temperatures. |
| Nucleation is Inhibited | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | These actions provide a surface for crystal nucleation to begin, overcoming the kinetic barrier to crystallization. |
Data Presentation
¹H-NMR Chemical Shift Comparison of endo vs. exo Isomers (Ethyl Ester Derivative)
| Proton | endo-Isomer (ppm) [1] | exo-Isomer (ppm) [1] |
| Olefinic (CH=CH) | 5.94 (m), 6.19 (m) | 6.10 (dd), 6.13 (dd) |
| CH-COOEt | 2.92-2.96 (m) | 2.19-2.23 (m) |
| Bridgehead (CH) | 2.90 (s), 3.21 (s) | 2.89-2.95 (m), 3.03 (s) |
| O-CH₂-CH₃ | 4.05-4.13 (m) | 4.14 (q) |
| O-CH₂-CH₃ | 1.24 (td) | 1.26 (t) |
Note: Data is for the ethyl ester derivative and serves as a representative example for differentiating the isomers. The exact chemical shifts for the carboxylic acid may vary but will show similar trends in separation between the isomers.
Logical Relationships
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]
- Le, C., et al. (2010). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
de Oliveira, L. F., et al. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(2), 549-556. [Link]
-
NIST. (2021). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. In NIST Chemistry WebBook. [Link]
-
Dreyer, D. R., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 191-195. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid. In PubChem Compound Database. [Link]
- Ogino, K., et al. (2011). Process for producing 5-norbornene-2-carboxylic acid and its ester.
-
Ogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate. In PubChem Compound Database. [Link]
-
Ogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. [Link]
-
Grieco, P. A., et al. (1985). A Convenient Large-Scale Preparation of endo-2-Methylbicyclo(2.2.1) hept-5-ene-exo-2-carboxylic Acid. ChemInform, 16(33). [Link]
- Le, C., et al. (2012). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
Sources
- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route to this molecule is the Diels-Alder reaction between cyclopentadiene and methacrylic acid, a powerful transformation that, like any chemical reaction, is not without its nuances. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My yield of the desired product is consistently low. What are the most likely causes?
Low yields in the synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can often be attributed to several key factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a self-Diels-Alder reaction.[1][2] This dimerization reduces the concentration of the diene available to react with methacrylic acid.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.[1][3][4]
-
Polymerization: Both cyclopentadiene and methacrylic acid can undergo polymerization under certain conditions, leading to the formation of unwanted polymeric byproducts.[5][6][7]
FAQ 2: I am observing a mixture of isomers in my final product. How can I control the stereoselectivity of the reaction?
The Diels-Alder reaction between cyclopentadiene and methacrylic acid can produce two major stereoisomers: the endo and exo products.[8][9][10][11]
-
The endo product is typically the kinetically favored product, meaning it is formed faster at lower temperatures.[9][11][12] This is due to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing carboxylic acid group of the dienophile in the transition state.[8][11]
-
The exo product is generally the more thermodynamically stable isomer due to reduced steric hindrance.[1][8][11][12]
To control the stereoselectivity:
-
For the endo isomer: Conduct the reaction at lower temperatures (e.g., 0-25 °C).
-
For the exo isomer: Employ higher reaction temperatures to allow the reaction to reach thermodynamic equilibrium, favoring the more stable exo product. However, be mindful of the increased risk of the retro-Diels-Alder reaction.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can enhance the rate and stereoselectivity of the reaction, often favoring the endo product even at slightly elevated temperatures.[13]
Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials
Question: I have stirred my reaction for an extended period, but analysis (e.g., by TLC or GC) shows a significant amount of unreacted cyclopentadiene and methacrylic acid. What should I investigate?
Answer:
This issue is frequently linked to the quality of the cyclopentadiene used.
Causality: Cyclopentadiene exists in equilibrium with its dimer, dicyclopentadiene. At room temperature, the equilibrium favors the dimer. To ensure a sufficient concentration of the reactive monomeric cyclopentadiene, dicyclopentadiene must be "cracked" back to the monomer immediately before use.
Troubleshooting Protocol:
-
Cracking of Dicyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its boiling point (~170 °C).
-
The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over.
-
Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
Crucially, use the freshly cracked cyclopentadiene immediately.
-
Experimental Workflow for Cyclopentadiene Cracking:
Caption: Workflow for the preparation of monomeric cyclopentadiene.
Problem 2: Formation of an Insoluble White Precipitate
Question: During my reaction, a significant amount of a white, insoluble solid has formed, making the reaction mixture difficult to stir and work up. What is this precipitate and how can I avoid it?
Answer:
The formation of a white precipitate is likely due to the polymerization of either the starting materials or the product.
Causality:
-
Polycyclopentadiene: Cyclopentadiene can undergo cationic or radical polymerization, especially in the presence of acidic impurities or at elevated temperatures.[6][7][14]
-
Polymethacrylic Acid: Methacrylic acid can also polymerize, particularly if the reaction is run at high concentrations or for prolonged periods at elevated temperatures.
Troubleshooting Protocol:
-
Inhibitor Addition: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the methacrylic acid before the reaction.
-
Temperature Control: Maintain a lower reaction temperature to disfavor polymerization pathways.
-
Solvent Choice: Performing the reaction in a suitable solvent can help to keep all components in solution and reduce the likelihood of polymerization due to high local concentrations. Common solvents for this Diels-Alder reaction include toluene, dichloromethane, or diethyl ether.
Problem 3: Product Purity Issues - Distinguishing Endo and Exo Isomers
Question: My reaction has produced a mixture of products, and I am struggling to separate and identify the endo and exo isomers of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. What are the best methods for separation and characterization?
Answer:
Separating and characterizing the endo and exo isomers requires a combination of chromatographic and spectroscopic techniques.
Separation:
-
Column Chromatography: Flash column chromatography on silica gel is often effective for separating the two isomers. The polarity difference between the endo and exo isomers, though sometimes small, can be exploited with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fractional Crystallization: If the products are crystalline, fractional crystallization may be a viable separation method.
Characterization:
The primary method for distinguishing between the endo and exo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.
¹H NMR Spectral Signatures:
| Proton | Endo Isomer | Exo Isomer | Rationale |
| Vinyl Protons | Typically show distinct chemical shifts and coupling patterns. | May have slightly different chemical shifts compared to the endo isomer. | The magnetic environment of the double bond protons is influenced by the proximity of the carboxylic acid group. |
| Bridgehead Protons | Often exhibit characteristic coupling constants with adjacent protons. | The coupling constants of the bridgehead protons can differ from the endo isomer. | The dihedral angles between the bridgehead protons and their neighbors are different in the two isomers. |
| Methyl Protons | A singlet, with a chemical shift influenced by the surrounding stereochemistry. | The chemical shift of the methyl singlet may be slightly different from the endo isomer. | The anisotropic effect of the double bond and the carboxylic acid group will have a different influence on the methyl group in each isomer. |
Decision Tree for Isomer Identification:
Caption: A logical workflow for the separation and identification of endo and exo isomers.
References
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. Tetrahedron: Asymmetry.
-
The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left),... ResearchGate. [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
-
Polymerization of cyclopentadiene. ResearchGate. [Link]
-
Retro-Diels-Alder Reactions. II.1 Gas-Phase Thermal Decomposition of Bicyclo[2.2.1]hept-2-ene. The Journal of Physical Chemistry. [Link]
-
ChemInform Abstract: A Convenient Large-Scale Preparation of endo-2-Methylbicyclo(2.2.1) hept-5-ene-exo-2-carboxylic Acid. ResearchGate. [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder - Endo and Exo adducts. ChemTube3D. [Link]
-
A Simple Addition Polymerization. The Parts of a Polymer. Chemistry LibreTexts. [Link]
- Polymerization of cyclopentadiene using cationic palladium complexes.
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University. [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
-
Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. ResearchGate. [Link]
-
Cationic Polymerization of Cyclopentadiene with SnCl4: Control of Molecular Weight and Narrow Molecular Weight Distribution. ACS Publications. [Link]
-
2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid. NIST WebBook. [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
1,3-Cyclopentadiene polymerizes slowly at room temperature to yield a polymer that has no double... Study.com. [Link]
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society. [Link]
-
The simplest Diels–Alder reactions are not endo -selective. Chemical Science. [Link]
-
The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. ResearchGate. [Link]
-
Diels-Alder reaction - endo vs exo - transition states. ChemTube3D. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6169153B1 - Polymerization of cyclopentadiene using cationic palladium complexes - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This monomer, a functionalized norbornene derivative, is an excellent building block for advanced materials due to the versatility of Ring-Opening Metathesis Polymerization (ROMP). However, the presence of the carboxylic acid moiety, while providing desirable functionality, introduces specific challenges in polymer characterization.
This guide is structured to provide rapid solutions through FAQs and in-depth analysis via detailed troubleshooting sections. My approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring you not only solve the immediate problem but also build a deeper understanding for future success.
Section 1: Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the characterization of these specialized polymers.
Q1: My Ring-Opening Metathesis Polymerization (ROMP) is stalling or showing very low conversion. What is the likely cause?
A: The most probable cause is catalyst inhibition or deactivation by the carboxylic acid group. The acidic proton and the coordinating carboxylate oxygen can interact with the metal center of common ROMP catalysts (e.g., Grubbs-type ruthenium catalysts), hindering their activity. Strongly coordinating pendant groups are known to deactivate polymerization initiators.[1]
-
Quick Solution: Switch to a more robust, electron-rich, and sterically accessible catalyst, such as a 3rd Generation Grubbs catalyst (G3), which is known to have higher tolerance for functional groups.[2] Alternatively, adding a mild, non-coordinating base like pyridine can sometimes tame catalyst reactivity and improve control.[2] For highly sensitive systems, protecting the carboxylic acid as an ester and deprotecting it post-polymerization is a reliable, albeit multi-step, strategy.
Q2: I'm struggling to dissolve my purified polymer for GPC/SEC analysis. Standard solvents like THF and Chloroform are ineffective.
A: This is expected. The high density of carboxylic acid groups along the polymer backbone induces strong intermolecular hydrogen bonding and high polarity, rendering the polymer insoluble in common non-polar organic solvents.
-
Quick Solution: Use a highly polar, aprotic solvent. N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are excellent starting points.[2] To further disrupt polymer aggregation and prevent interactions with the GPC column material, it is critical to add a salt, such as Lithium Bromide (LiBr) or Lithium Chloride (LiCl), at a concentration of 0.01 to 0.05 M.
Q3: The ¹H NMR spectrum of my polymer shows extremely broad, poorly defined peaks, making interpretation impossible. Is my synthesis a failure?
A: Not necessarily. Significant peak broadening is characteristic of polymer NMR spectra. It arises from the slow tumbling and restricted segmental motion of long polymer chains in solution, which leads to short transverse relaxation times (T₂). This is a physical phenomenon, not necessarily a sign of a failed reaction.
-
Quick Solution: To improve resolution, try acquiring the spectrum at an elevated temperature (e.g., 50-80 °C). The increased thermal energy enhances chain mobility, leading to longer T₂ relaxation and sharper signals. Also, ensure you are using an appropriate deuterated solvent (like DMSO-d₆) that can fully solvate the polymer.
Q4: My TGA thermogram shows a significant weight loss between 100-150 °C, well below the expected decomposition temperature. Is the polymer thermally unstable?
A: This initial weight loss is almost certainly due to the evaporation of bound solvent or absorbed atmospheric moisture, not polymer decomposition. The polar carboxylic acid groups make the polymer highly hygroscopic.
-
Quick Solution: Perform a differential scanning calorimetry (DSC) run on the same sample. You will likely see a broad endothermic peak in this temperature range, corresponding to the heat of vaporization of the trapped solvent/water. To obtain a true decomposition profile, either pre-dry your sample under high vacuum for several hours before TGA analysis or incorporate an initial heating ramp to 150 °C and hold for 30-60 minutes within your TGA method to drive off volatiles before the main decomposition analysis.
Section 2: In-Depth Troubleshooting Guides
This section provides a more granular analysis of common problems, organized by analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming monomer conversion and polymer structure.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Ambiguous Monomer Conversion | 1. Overlap between broad polymer signals and sharp monomer signals. 2. Low signal-to-noise ratio. | 1. Focus on Key Resonances: Calculate conversion by integrating the disappearing norbornene olefinic protons of the monomer (typically ~6.0-6.5 ppm) against the appearing, broader olefinic protons of the polymer backbone (~5.4-5.9 ppm).[2][3] Use a reference peak that remains unchanged, such as a solvent residual peak or an internal standard, for accurate normalization. 2. Increase Scan Count: For polymer samples, a significantly higher number of scans (e.g., 128 or 256) is often required compared to small molecules to achieve an adequate signal-to-noise ratio. |
| Poor Spectral Resolution | 1. Polymer aggregation in solution. 2. Sub-optimal solvent choice. 3. Low sample temperature. | 1. Solvent Modification: If using a solvent like CDCl₃ (which is generally not recommended), aggregation is likely. Switch to a better solvent like DMSO-d₆. Adding a few drops of deuterated acetic acid can sometimes disrupt hydrogen bonding and sharpen signals, but be mindful of how this affects the carboxylic acid peak. 2. Elevated Temperature Acquisition: As mentioned in the FAQ, increasing the acquisition temperature is the most effective way to enhance chain mobility and sharpen peaks. |
| Missing Carboxylic Acid Proton (-COOH) | 1. Chemical exchange with residual water in the deuterated solvent. 2. Use of a protic deuterated solvent (e.g., MeOD). | 1. Use High-Purity Solvent: Ensure you are using a freshly opened or properly stored deuterated solvent with low water content (e.g., DMSO-d₆). The acidic proton is labile and will rapidly exchange with any D₂O present, causing the signal to disappear from the ¹H spectrum. 2. Avoid Protic Solvents: Solvents like Methanol-d₄ will cause immediate H/D exchange, completely removing the -COOH proton signal. |
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is essential for determining molecular weight (Mₙ, Mₙ) and dispersity (Đ), but it is highly susceptible to issues with carboxylic acid-functionalized polymers.
Caption: Troubleshooting flowchart for GPC/SEC analysis.
Thermal Analysis (DSC & TGA)
Thermal analysis provides critical information on the material's glass transition temperature (T₉), stability, and composition.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Weak or Undetectable T₉ in DSC | 1. The T₉ is being masked by a broad endotherm from solvent evaporation. 2. The polymer has very low chain mobility or is semi-crystalline. 3. Insufficient sample mass. | 1. Modify Thermal Method: Use a "heat-cool-heat" cycle. The first heating scan drives off residual solvent. The T₉ should be clearly visible as a step-change in the heat flow on the second heating scan.[4] 2. Increase Heating/Cooling Rates: A faster scan rate (e.g., 20 °C/min) can sometimes make the subtle T₉ transition more pronounced. 3. Ensure Sufficient Sample: Use at least 5-10 mg of material in the DSC pan for a strong signal. |
| TGA shows >100% Mass at High Temp | 1. Buoyancy effect of the furnace atmosphere. 2. Reaction of the sample with the pan material (unlikely but possible). | 1. Run a Blank Correction: Perform a TGA run with an empty sample pan using the exact same method. Subtract this blank curve from your sample curve to correct for buoyancy effects, which can cause an apparent mass gain as the furnace gas density changes with temperature. |
| Inconsistent Decomposition Onset (Tₔ) | 1. Variable heating rates between runs. 2. Presence of residual catalyst or impurities. 3. Different sample mass or packing in the crucible. | 1. Standardize Method: The onset of decomposition is kinetically influenced and thus dependent on the heating rate. Always use the same heating rate (e.g., 10 °C/min) for comparable results. 2. Ensure Polymer Purity: Thoroughly purify the polymer to remove any residual ruthenium catalyst, which can lower the decomposition temperature. 3. Consistent Sample Prep: Use a similar sample mass (±10%) for all runs and ensure it is evenly distributed at the bottom of the crucible for uniform heat transfer. |
Section 3: Standard Operating Protocols
Adherence to validated protocols is crucial for reproducible characterization.
Protocol: Monitoring Monomer Conversion by ¹H NMR
-
Sample Preparation: At timed intervals, withdraw an aliquot (~0.1 mL) from the polymerization reaction mixture. Immediately quench it by adding it to a vial containing a drop of ethyl vinyl ether and ~0.5 mL of deuterated chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene). The ethyl vinyl ether rapidly deactivates the Grubbs catalyst.
-
Instrument Setup: Acquire the ¹H NMR spectrum. Ensure good shimming for optimal resolution.
-
Data Acquisition: Use a sufficient number of scans (minimum 16) to get a good signal-to-noise ratio.
-
Data Processing: Phase and baseline the spectrum carefully.
-
Calculation:
-
Identify the characteristic olefinic proton signals for the monomer (Mₒₗₑբᵢₙ, ~6.0-6.5 ppm) and the polymer (Pₒₗₑբᵢₙ, ~5.4-5.9 ppm).[2]
-
Integrate both regions.
-
Calculate the conversion using the formula: Conversion (%) = [Integral(Pₒₗₑբᵢₙ) / (Integral(Pₒₗₑբᵢₙ) + Integral(Mₒₗₑբᵢₙ))] * 100
-
Protocol: GPC/SEC Analysis in Polar Aprotic Solvents
-
Mobile Phase Preparation: Prepare a solution of 0.05 M LiBr in HPLC-grade DMAc. Filter the mobile phase through a 0.2 µm solvent-compatible filter. Degas thoroughly before use.
-
System Equilibration: Install a column set suitable for polar solvents (e.g., Agilent PolarGel or equivalent). Equilibrate the entire GPC system with the prepared mobile phase until a stable detector baseline is achieved (this may take several hours).
-
Sample Preparation:
-
Prepare a stock solution of the polymer in the mobile phase (DMAc + 0.05 M LiBr) at a concentration of 1-2 mg/mL.
-
Allow the polymer to dissolve completely, using gentle heating (e.g., 50 °C) and agitation if necessary. This may take several hours.
-
Cool the solution to room temperature.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.
-
-
Calibration: Run a series of narrow-dispersity polystyrene or poly(methyl methacrylate) standards to generate a calibration curve. Be aware that this provides relative molecular weight. For absolute molecular weight, a multi-detector setup (including light scattering and viscometry) is required.
-
Sample Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine Mₙ, Mₙ, and Đ relative to the calibration standards.
Section 4: Visualized Experimental Workflow
A high-level overview of the process from synthesis to final characterization.
Caption: General workflow from synthesis to characterization.
References
-
Barroso-Bujans, F., et al. (2021). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Macromolecular Rapid Communications, 42(13), 2100147. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250075, Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. [Link]
-
Scherman, O. A., et al. (2020). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry, 11(34), 5474-5481. [Link]
-
Lee, J. Y., et al. (2015). Thermogravimetric analysis of four chiral polynorbornene liquid crystalline polymers. Polymers for Advanced Technologies, 26(7), 845-850. [Link]
-
Carvalho-Jr, V. P., et al. (2023). 1 H NMR spectrum of polynorbornene prepared with the B-II/Ni-based catalyst. ResearchGate. [Link]
-
NIST (2023). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Szymańska-Buzar, T., et al. (2020). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W₂(µ-Cl)₃Cl₄(THF)₂]. Molecules, 25(21), 5123. [Link]
-
Arribas, C., et al. (2000). Thermal properties of polynorbornene (cis- and trans-) and hydrogenated polynorbornene. Journal of Thermal Analysis and Calorimetry, 61(2), 435-442. [Link]
-
Jiang, Q., et al. (2018). A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. Chinese Journal of Polymer Science, 36(4), 421-434. [Link]
-
Agilent Technologies (2014). Analysis of polyolefins by GPC/SEC. Application Compendium. [Link]
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A Comparative Guide to Norbornene Monomers in Polymerization: Spotlight on 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymeric materials, the choice of monomer is a critical decision that dictates the polymerization process and the ultimate properties of the polymer. Norbornene and its derivatives are a versatile class of monomers, prized for their high ring strain which facilitates efficient Ring-Opening Metathesis Polymerization (ROMP). This guide provides an in-depth comparison of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid with other key norbornene monomers, offering insights into their polymerization behavior and the characteristics of the resulting polymers.
Introduction to Norbornene Monomers in ROMP
Norbornene-based polymers, synthesized via ROMP, are valued for their high thermal stability, transparency, and the ease with which functional groups can be incorporated into the polymer structure.[1] The polymerization is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance.[2] However, the nature of the substituent on the norbornene ring can significantly influence the polymerization kinetics, catalyst activity, and the physicochemical properties of the final polymer.
This guide will focus on a comparative analysis of the following monomers:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The subject of our primary focus, featuring both a methyl and a carboxylic acid group.
-
Unsubstituted Norbornene: The parent monomer, serving as a baseline for comparison.
-
5-Norbornene-2-carboxylic acid: To elucidate the influence of the carboxylic acid group without the methyl substituent.
-
Methyl 5-norbornene-2-carboxylate: An ester-functionalized analog to assess the impact of protecting the acidic proton.
-
5-Norbornene-2,3-dicarboxylic anhydride: A difunctional monomer widely used for post-polymerization modifications.
Comparative Analysis of Polymerization Behavior
The reactivity of norbornene monomers in ROMP is governed by a combination of factors including ring strain, steric hindrance, and electronic effects of the substituents, as well as the monomer's interaction with the metal catalyst.
Polymerization Kinetics and Catalyst Interactions
The presence of functional groups can significantly impact the rate of polymerization. While ROMP catalysts, particularly Grubbs' second and third generation catalysts, exhibit good tolerance to a variety of functional groups, strongly coordinating substituents like unprotected carboxylic acids can sometimes lead to catalyst deactivation or a reduction in polymerization rate.[3]
-
Unsubstituted Norbornene: Generally exhibits rapid polymerization kinetics due to its high ring strain and lack of interfering functional groups.[4]
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid & 5-Norbornene-2-carboxylic acid: The carboxylic acid moiety can interact with the ruthenium catalyst, potentially slowing down the polymerization. This interaction can be mitigated by converting the carboxylic acid to an ester or by using a more robust catalyst. The methyl group in 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid may introduce additional steric bulk, which could further influence the rate of polymerization compared to its non-methylated counterpart.
-
Methyl 5-norbornene-2-carboxylate: By protecting the acidic proton as a methyl ester, the potential for catalyst deactivation is reduced, generally leading to more controlled and faster polymerization compared to the free carboxylic acid monomer.[5]
-
5-Norbornene-2,3-dicarboxylic anhydride: This monomer can be readily polymerized via ROMP, and the resulting polymer with reactive anhydride units is a valuable platform for further functionalization.[6]
The Influence of Stereochemistry: exo vs. endo Isomers
Norbornene derivatives can exist as exo and endo stereoisomers, and this has a profound impact on their polymerization reactivity. The exo isomer, where the substituent points away from the double bond, is generally more reactive in ROMP than the endo isomer.[1] This is attributed to the reduced steric hindrance around the double bond, allowing for easier access of the bulky catalyst. For monomers like 5-norbornene-2-carboxylic acid and its methyl ester, the use of the pure exo isomer is often preferred to achieve higher polymerization rates and better control over the polymer architecture.[7]
Physicochemical Properties of the Resulting Polymers
The substituents on the norbornene monomer are carried into the resulting polymer, directly influencing its physical and chemical properties.
Thermal Properties
Polynorbornenes are known for their high thermal stability. The introduction of functional groups can modify the glass transition temperature (Tg) and the decomposition temperature (Td).
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(norbornene) | ~35-45 °C | >400 °C |
| Poly(5-norbornene-2-carboxylic acid) | Higher than poly(norbornene) due to hydrogen bonding | Generally high, but can be influenced by decarboxylation at elevated temperatures |
| Poly(methyl 5-norbornene-2-carboxylate) | Higher than poly(norbornene) | High, typically >300 °C[8] |
| Poly(5-norbornene-2,3-dicarboxylic anhydride) | High, often above 300 °C | High thermal stability[6] |
| Poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid) | Expected to be higher than poly(norbornene) due to the polar carboxylic acid group and the rigid methyl group | Expected to have high thermal stability |
Note: Specific values can vary depending on the polymer's molecular weight, microstructure, and the method of measurement.
Solubility
The solubility of polynorbornenes is highly dependent on the nature of the side chains.
-
Poly(norbornene): Being a nonpolar hydrocarbon, it is soluble in nonpolar organic solvents like toluene and THF but insoluble in polar solvents like water and alcohols.[4]
-
Poly(5-norbornene-2-carboxylic acid) & Poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid): The presence of the carboxylic acid groups imparts polarity to the polymer. In its acidic form, it may have limited solubility in nonpolar solvents but can be soluble in polar organic solvents and aqueous base upon deprotonation.
-
Poly(methyl 5-norbornene-2-carboxylate): The ester group provides a degree of polarity, and these polymers are often soluble in a range of common organic solvents.[5]
-
Poly(5-norbornene-2,3-dicarboxylic anhydride): The anhydride-containing polymer is typically soluble in polar aprotic solvents like DMF and DMSO.[6] The anhydride groups can be readily hydrolyzed to the corresponding diacid, rendering the polymer water-soluble at appropriate pH.
Experimental Protocols
Synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
A general synthetic route involves a Diels-Alder reaction between cyclopentadiene and 2-methylacrylic acid.
Caption: General workflow for ROMP of norbornene monomers.
Conclusion
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a valuable functionalized norbornene monomer that can be used to synthesize polymers with unique properties. Its polymerization behavior is influenced by the presence of both the methyl and carboxylic acid groups. Compared to unsubstituted norbornene, its polymerization is likely to be slower due to potential catalyst interactions with the carboxylic acid. However, the resulting polymer is expected to exhibit a higher glass transition temperature and increased polarity. The choice of monomer, including the specific stereoisomer, and the polymerization conditions must be carefully considered to achieve the desired polymer characteristics for a given application. This guide provides a foundational understanding to aid researchers in the selection and polymerization of norbornene-based monomers for the development of novel materials.
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A Comparative Guide to the Performance of Polymers from 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and Other Cyclic Olefins
For researchers and professionals in drug development and advanced materials, the selection of a polymer platform is a critical decision that profoundly impacts performance, processability, and ultimately, the success of the final product. Cyclic olefin polymers (COPs) and copolymers (COCs) have emerged as a class of materials offering a unique combination of properties, including high purity, excellent optical clarity, and robust chemical resistance. This guide provides an in-depth comparison of the performance characteristics of polymers derived from a specialized functionalized monomer, 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with other commercially significant cyclic olefins. We will delve into the structure-property relationships that govern their performance and provide supporting experimental context.
Introduction to Cyclic Olefin Polymers: A Tale of Two Polymerization Routes
Polymers from cyclic olefin monomers are primarily synthesized via two distinct catalytic pathways: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of polymerization technique fundamentally dictates the polymer backbone structure and, consequently, its macroscopic properties.
-
Ring-Opening Metathesis Polymerization (ROMP): This method utilizes catalysts, typically based on ruthenium or other transition metals, to cleave the double bond within the strained bicyclic ring of the monomer and form a linear polymer with the ring's substituents attached to an unsaturated backbone. ROMP is renowned for its tolerance to a wide variety of functional groups on the monomer, allowing for the synthesis of highly functionalized polymers.[1][2]
-
Vinyl-Addition Polymerization: In this process, the cyclic olefin monomer undergoes polymerization through its double bond, leaving the bicyclic ring intact as a repeating unit in the polymer backbone. This results in a fully saturated and rigid polymer chain. This is the common route for producing commercial Cyclic Olefin Copolymers (COCs), where a cyclic olefin like norbornene is copolymerized with an acyclic olefin, typically ethylene.[3][4]
The monomer at the heart of our discussion, 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, possesses both a methyl group and a carboxylic acid group. These functional moieties are expected to significantly influence the polymer's properties, such as solubility, adhesion, and thermal behavior, when compared to less functionalized or non-functionalized cyclic olefins.
Caption: Polymerization routes for cyclic olefins.
Comparative Performance Analysis
The introduction of functional groups such as a methyl group and a carboxylic acid moiety onto the norbornene scaffold is anticipated to modulate the polymer's properties in predictable ways. The methyl group can enhance solubility in organic solvents and slightly decrease the glass transition temperature (Tg) by increasing free volume. The polar carboxylic acid group, on the other hand, can increase Tg, improve adhesion to polar substrates, and potentially alter the dielectric properties.[3][5]
Below is a comparative table of key performance metrics. Data for Poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid) is inferred from studies on similarly functionalized polynorbornenes, while data for other cyclic olefins is derived from technical datasheets and scientific literature.
| Property | Poly(2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid) (Inferred) | Commercial Cyclic Olefin Copolymers (COC)[6][7] | Polynorbornene (PNB)[4] |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 150 - 250 °C (highly dependent on polymerization method) | 75 - 170 °C | > 300 °C |
| Decomposition Temp. (TGA, 5% wt loss) | > 300 °C[3] | > 300 °C | ~400 °C[3] |
| Mechanical Properties | |||
| Tensile Modulus | Moderate to High | 2200 - 3200 MPa | High |
| Tensile Strength | Moderate | 60 - 66 MPa | High |
| Elongation at Break | Low to Moderate (Improved over PNB) | 3 - 10 % | < 1%[8] |
| Optical Properties | |||
| Light Transmittance (@550 nm) | High (>90%) | > 91% | High (>90%) |
| Refractive Index | ~1.52 - 1.54 | ~1.53 | ~1.53 |
| Other Properties | |||
| Dielectric Constant (@1 MHz) | 2.6 - 3.5[3] | ~2.35 | ~2.4 |
| Water Absorption (24h) | Low to Moderate | < 0.01%[9] | Low |
| Chemical Resistance | Good (solvent compatibility depends on esterification) | Excellent (especially to polar solvents)[9] | Good |
Causality Behind Performance: A Deeper Dive
Thermal Stability: The high thermal stability of all listed polymers is a direct consequence of the rigid bicyclic structure in the polymer backbone (for addition polymers) or the high bond dissociation energies in the backbone of ROMP-derived polymers. For the functionalized polymer, the decomposition temperature is expected to be high, though potentially slightly lower than unsubstituted PNB due to the presence of the carboxylic acid group, which can undergo decarboxylation at elevated temperatures.[3]
Mechanical Properties: Unfunctionalized polynorbornene is known for its extreme brittleness.[8] The incorporation of a methyl group in 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can introduce a degree of plasticization, potentially leading to a modest improvement in elongation at break. Commercial COCs achieve a balance of stiffness and toughness by copolymerizing the rigid cyclic olefin with flexible ethylene units.[10] The strain at break for some commercial COCs is around 2.5-3.0%.[10]
Optical Properties: The amorphous nature of these polymers is key to their high optical transparency. The bulky and irregular structure of the polymer chains prevents crystallization, which would otherwise lead to light scattering. The refractive index is primarily influenced by the electron density of the polymer, and the values are generally similar across this class of materials unless bulky, highly polarizable groups are introduced.
Adhesion and Solubility: A significant advantage of polymers from 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in the functionality offered by the carboxylic acid group. This polar moiety can significantly enhance adhesion to a variety of substrates, such as silicon, glass, and metals, through hydrogen bonding and other polar interactions. This is a notable improvement over the poor adhesion of homopolynorbornene.[8] Furthermore, the carboxylic acid group can be easily modified (e.g., esterified) to tune the polymer's solubility in a wide range of organic solvents.
Experimental Protocols
To ensure the reproducibility and validation of performance claims, detailed experimental protocols are essential. Below are representative procedures for the synthesis and characterization of these polymers.
Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the ROMP of a functionalized norbornene monomer.
Objective: To synthesize a functionalized polynorbornene with controlled molecular weight.
Materials:
-
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (or other functionalized norbornene monomer)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
In a nitrogen-filled glovebox, dissolve the functionalized norbornene monomer in the chosen solvent to a desired concentration (e.g., 0.5 M).
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The solution will become noticeably viscous.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: Experimental workflow for ROMP synthesis.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
-
Tensile Testing: To evaluate mechanical properties such as tensile modulus, tensile strength, and elongation at break.
-
UV-Vis Spectroscopy: To measure the optical transmittance of polymer films.
-
Ellipsometry or Refractometry: To determine the refractive index.
Conclusion: Tailoring Performance Through Monomer Design
The choice of monomer in the synthesis of cyclic olefin polymers is a powerful tool for tailoring material properties to specific applications. While unsubstituted polynorbornene and standard cyclic olefin copolymers offer excellent thermal stability and optical clarity, they can be limited by brittleness and poor adhesion.
The incorporation of functional groups, as exemplified by 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, provides a pathway to overcome these limitations. The carboxylic acid moiety, in particular, offers a handle for improving adhesion and allows for post-polymerization modification to fine-tune solubility and other properties. This makes such functionalized polymers highly attractive for advanced applications in microelectronics, medical devices, and drug delivery systems where surface interactions and processability are paramount. The ability to control polymer architecture through both monomer design and the choice of polymerization technique underscores the versatility of the cyclic olefin platform for creating next-generation materials.
References
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Synthesis and characterization of substituted polynorbornene derivatives. (2025). ResearchGate. [Link]
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Cyclic Olefin Terpolymers with High Refractive Index and High Optical Transparency. (2023). ACS Macro Letters. [Link]
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Characterization of Activated Cyclic Olefin Copolymer: Effects of Ethylene/Norbornene Content on the Physiochemical Properties. (2016). PMC. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. (n.d.). PubChem. [Link]
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Substituted Polynorbornene Membranes: A Modular Template for Targeted Gas Separations. (2021). RSC Publishing. [Link]
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Ring opening metathesis polymerization of bicyclo [2.2.1] hept-2-ene (2-norbornene) and exo,exo-5,6-bis (methoxycarbonyl)-7-oxabicyclo [2.2.1]hept-2-ene using Ru(II) and Ru(III) complexes: Polymerization kinetics and ruthenium content in polymers. (1994). Journal of Molecular Catalysis. [Link]
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Mechanical Characterization of a Novel Cyclic Olefin-Based Hot-Melt Adhesive. (2023). MDPI. [Link]
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A Review of Cyclic Olefin Copolymer Applications in Microfluidics and Microdevices. (2022). ResearchGate. [Link]
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Water‐soluble ROMP polymers from amine‐functionalized norbornenes. (2025). ResearchGate. [Link]
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Functionalized Polynorbornene Dielectric Polymers: Adhesion and Mechanical Properties. (1999). Promerus. [Link]
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Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (2022). JACS Au. [Link]
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A Review of Cyclic Olefin Copolymer Applications in Microfluidics and Microdevices. (2022). Macromolecular Materials and Engineering. [Link]
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Mechanical Characterization of a Novel Cyclic Olefin-Based Hot-Melt Adhesive. (2025). MDPI. [Link]
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Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. (2024). MDPI. [Link]
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Cyclo-Olefin-Copolymer (COC). (n.d.). purefil. [Link]
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Stereochemical structure-property relationships in polynorbornene from simulation. (n.d.). SciSpace. [Link]
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State of the art of cyclic olefin polymers. (2013). MRS Bulletin. [Link]
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Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (2022). PMC. [Link]
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Thermal properties of polynorbornene (cis- and trans-) and hydrogenated polynorbornene. (2025). ResearchGate. [Link]
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Influence of functional groups on ring opening metathesis polymerisation and polymer properties. (2025). ResearchGate. [Link]
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Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. (2023). RSC Publishing. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. (n.d.). NIST WebBook. [Link]
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Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. (2022). MDPI. [Link]
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Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. (2021). PMC. [Link]
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User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. (2022). Macromolecules. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 1 1-[4-(4-methoxy-phenoxycarbonyl)- phenoxyl-undecyl ester (NBwllMPOB). (2008). DSpace@MIT. [Link]
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TOPAS® COC | Products. (n.d.). Polyplastics. [Link]
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Structure-Property Relationship of Polynorbornene derivative. (2006). Korea Science. [Link]
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Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (2014). Sciforum. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2010).
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A Comparative Guide to the Determination of Enantiomeric Excess of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and quality control. 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a rigid bicyclic scaffold, presents unique challenges and opportunities in chiral analysis. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the optimal method for your research needs.
Introduction: The Significance of Chiral Purity
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of a quaternary stereocenter at the C2 position makes its stereocontrolled synthesis a non-trivial endeavor. As the biological activity of enantiomers can differ significantly, with one enantiomer potentially being therapeutic while the other is inactive or even toxic, rigorous quantification of enantiomeric purity is not merely an analytical task but a critical component of drug safety and efficacy.
This guide will navigate the three most powerful techniques in the analytical chemist's arsenal for chiral separations and analysis, offering a comparative framework grounded in both theory and practical application.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
For a molecule like 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. Chiral recognition on these phases is a complex interplay of non-covalent interactions, including:
-
Hydrogen Bonding: The carboxylic acid moiety of the analyte can act as a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The carbonyl group provides a strong dipole for interaction with the polar carbamate groups on the CSP.
-
Inclusion Complexation: The rigid bicyclic structure of the analyte can fit into chiral grooves or cavities within the polysaccharide structure.
The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP. The difference in the stability of these complexes dictates the separation.
Methodologies for HPLC Analysis
Two primary approaches can be considered for this analyte: direct analysis and analysis after derivatization.
A. Direct Method (Underivatized)
This is the more straightforward approach, but it can be challenging due to the high polarity of the carboxylic acid, which can lead to poor peak shape (tailing) on some normal-phase CSPs.
-
Experimental Protocol: Direct Chiral HPLC
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). An acidic additive, such as trifluoroacetic acid (TFA) (typically 0.1%), is crucial to suppress the ionization of the carboxylic acid and improve peak shape. A starting point could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
Sample Preparation: Dissolve the racemic and enantiomerically enriched samples in the mobile phase at a concentration of approximately 1 mg/mL.
-
Validation: Inject the racemic mixture to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the enantiomerically enriched sample to identify the major and minor peaks. The enantiomeric excess is calculated from the peak areas: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
B. Indirect Method (Derivatization)
To overcome the challenges of direct analysis and potentially improve sensitivity, the carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester). This reduces polarity and often leads to better chromatographic performance on normal-phase CSPs.[1]
-
Experimental Protocol: Indirect Chiral HPLC via Esterification
-
Derivatization (Esterification):
-
Dissolve the carboxylic acid (approx. 5 mg) in a suitable solvent like methanol (for methyl ester) or ethanol (for ethyl ester).
-
Add a few drops of a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux for 2-4 hours.
-
After cooling, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with a non-polar solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or similar.
-
Mobile Phase: Hexane:Isopropanol (e.g., 95:5 v/v). The acidic additive is no longer necessary.
-
Follow the same procedure for flow rate, detection, and validation as the direct method.
-
-
Workflow and Data Comparison
Caption: HPLC workflows for ee determination.
| Parameter | Direct HPLC | Indirect HPLC (Ester) |
| Sample Prep | Simple dissolution | Requires chemical derivatization |
| Peak Shape | May require optimization (acid additive) | Generally sharper and more symmetric |
| Run Time | Moderate | Moderate |
| Sensitivity | Lower (UV detection at low nm) | Potentially higher if a chromophoric ester is made |
| Risk | Minimal | Risk of racemization during derivatization |
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds. For non-volatile analytes like carboxylic acids, derivatization is a mandatory prerequisite to increase volatility.
Principle of Chiral GC
The separation mechanism in chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives. These cyclodextrins have a toroidal shape, creating a chiral cavity. The enantiomers of the analyte (as their volatile derivatives) exhibit different affinities for inclusion within this cavity and for interactions with the external surface of the cyclodextrin, leading to different retention times.
Experimental Protocol: Chiral GC
-
Derivatization (Esterification): The carboxylic acid must be converted to a more volatile ester, typically a methyl ester. A common and efficient method is reaction with diazomethane.
-
Caution: Diazomethane is toxic and explosive. This should only be performed by trained personnel in a well-ventilated fume hood.
-
Alternatively, esterification with methanol and an acid catalyst, as described for the indirect HPLC method, can be used. The resulting methyl ester must be carefully purified.
-
-
GC System:
-
Column: A chiral GC column, such as a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl) or a Beta DEX™ column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector, operated at a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient is typically used to ensure good separation and reasonable analysis times. For example, start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) is standard for organic analytes.
-
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of ~1 mg/mL.
-
Validation: As with HPLC, inject a racemic derivatized sample to determine the retention times of the two diastereomers, followed by the enantiomerically enriched sample. Calculate the ee from the peak areas.
Caption: Chiral GC workflow for ee determination.
Advantages and Limitations of Chiral GC
-
Advantages:
-
High Resolution: GC columns typically offer superior resolving power compared to HPLC columns.
-
High Sensitivity: The FID is a highly sensitive detector for hydrocarbons.
-
-
Limitations:
-
Mandatory Derivatization: The requirement for derivatization adds a step to the workflow and introduces potential for errors, including racemization or incomplete reaction.
-
Thermal Stability: The analyte must be thermally stable at the temperatures used in the injector and oven.
-
Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it distinguishes them in the same solution by creating a diastereomeric environment. This is achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[2]
Principle of Chiral NMR
Enantiomers are indistinguishable in an achiral solvent as they have identical NMR spectra. However, when a chiral auxiliary (CSA or CDA) is introduced, two diastereomeric species are formed. Diastereomers have different physical properties and, therefore, different NMR spectra. This results in the splitting of at least one signal in the spectrum, with each peak of the doublet corresponding to one of the enantiomers. The enantiomeric excess can be determined by integrating these separated signals.
A. Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form weak, transient, non-covalent complexes with the analyte enantiomers. For carboxylic acids, CSAs are often chiral amines or alcohols that can form hydrogen bonds or acid-base interactions.[3]
B. Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the analyte to form stable diastereomers. A classic example for carboxylic acids is reacting them with a chiral alcohol to form diastereomeric esters.
Experimental Protocol: Chiral NMR with a CSA
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a chiral solvating agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, to the NMR tube. The amount of CSA may need to be optimized, but a good starting point is 1.0 to 1.5 equivalents relative to the analyte.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Look for a signal (often the methyl group singlet or one of the vinyl protons) that has split into two distinct peaks.
-
-
Data Analysis:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the same formula as for chromatography: ee (%) = [(Integration_major - Integration_minor) / (Integration_major + Integration_minor)] x 100
-
Sources
A Senior Application Scientist's Guide to Comparing the Antimicrobial Efficacy of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Drug Discovery
The bicyclo[2.2.1]heptane nucleus, a rigid and sterically defined framework, has long captured the interest of medicinal chemists. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an excellent scaffold for exploring structure-activity relationships (SAR) in drug design.[1] While derivatives of this bicyclic system have been investigated for various therapeutic applications, this guide focuses on a systematic approach to evaluating and comparing the antimicrobial efficacy of novel derivatives of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
The central hypothesis is that by modifying the carboxylic acid moiety or other positions on the bicyclic ring, we can modulate the compound's physiochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to enhance its interaction with microbial targets and improve its potency. This guide provides the experimental framework to test this hypothesis, moving from the synthesis of derivatives to rigorous quantitative antimicrobial testing.
Part 1: Experimental Design for a Comparative Efficacy Study
A robust comparison of antimicrobial efficacy requires a well-designed experimental workflow. The goal is to generate reproducible data that allows for a direct comparison between different chemical derivatives.
Synthesis and Characterization of Derivatives
The foundational step is the synthesis of the target molecules. Starting from 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a common strategy is to create a library of amide or ester derivatives. The synthesis of the parent acid can be achieved through methods described in the literature, often starting from its corresponding methyl ester.[2] The rationale behind creating amide or ester libraries is to introduce a variety of substituents that can probe interactions with potential microbial targets. For instance, incorporating aromatic rings, heterocyclic systems, or alkyl chains of varying lengths can significantly alter a compound's biological activity.[3][4]
Selection of Microbial Strains
To establish a comprehensive antimicrobial profile, derivatives should be tested against a panel of clinically relevant microorganisms. This panel should include:
-
Gram-positive bacteria: e.g., Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Bacillus subtilis.
-
Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa.
-
Fungal strains (optional but recommended): e.g., Candida albicans, Aspergillus niger.
Using both reference strains (e.g., from ATCC) and clinical isolates can provide a broader understanding of the potential therapeutic utility of the compounds.[5]
Overall Experimental Workflow
The logical flow from synthesized compounds to comparative data is crucial. This process involves initial qualitative screening followed by quantitative determination of inhibitory and cidal concentrations.
Caption: High-level workflow for comparing antimicrobial efficacy.
Part 2: Core Experimental Protocols
The trustworthiness of the comparison hinges on the meticulous execution of standardized protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely used technique for determining MIC values.[7][8]
Causality Behind Experimental Choices:
-
96-Well Plates: Allow for simultaneous testing of multiple concentrations and derivatives, ensuring high throughput and consistency.
-
Two-fold Serial Dilutions: Provide a logarithmic concentration gradient to pinpoint the inhibitory concentration accurately.
-
Mueller-Hinton Broth (MHB): A standardized medium for susceptibility testing that supports the growth of most common pathogens and has minimal interference with the antimicrobial agents.
-
Standardized Inoculum (1 x 10⁵ CFU/mL): The density of the bacterial challenge is critical. Too low an inoculum might overestimate efficacy, while too high an inoculum could overwhelm the compound, leading to falsely high MICs.[9][10]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve each derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock in sterile Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of wells. Mix thoroughly by pipetting up and down, then transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding the last 100 µL from the final dilution column.[10] This creates a concentration gradient (e.g., 128, 64, 32, ..., µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except for a sterility control well, which contains only MHB). The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test values.
-
Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative/sterility control (wells with only MHB).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.[11]
-
Reading the MIC: The MIC is the lowest concentration of the derivative at which there is no visible turbidity (i.e., the well is clear).
Caption: Broth microdilution protocol for MIC determination.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]
Step-by-Step Methodology:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Plating: Spot the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial compound. Be sure to label each spot corresponding to its concentration in the MIC plate.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that produced no bacterial growth or a ≥99.9% kill rate compared to the initial inoculum count.
Part 3: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in a structured table.
Comparative Data Table
| Derivative ID | Modification | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Parent | -COOH | >128 | >128 | >128 | >128 |
| D-001 | -CONH-Phenyl | 64 | 128 | >128 | >128 |
| D-002 | -CONH-4-Cl-Phenyl | 16 | 32 | 64 | 128 |
| D-003 | -COOCH₃ | >128 | >128 | >128 | >128 |
| Control | Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Table 1: Hypothetical antimicrobial activity data for a series of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Data should be generated experimentally.
Interpreting the Results
-
Potency: A lower MIC or MBC value indicates higher potency. In the hypothetical data above, derivative D-002 is the most potent, particularly against S. aureus.
-
Spectrum of Activity: Compare the activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. A compound active against both is considered broad-spectrum.
-
Bacteriostatic vs. Bactericidal Activity: The relationship between MBC and MIC is used to classify the primary effect.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). protocols.io. Available at: [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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PubChem. Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2008). Synthesis of certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives with anticonvulsant, hypoglycemic and anti-inflammatory potential | Request PDF. Available at: [Link]
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- Williams, R. M., & Kwast, E. (1989). Synthesis and Antimicrobial Evaluation of Bicyclomycin Analogues. Journal of Organic Chemistry. PubMed.
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
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ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Available at: [Link]
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QScience.com. (2014). Synthesis, antimicrobial, antioxidant and insect antifeedant activities of some aryl bicyclo[2.2.1]heptene-2-yl. Available at: [Link]
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PubChem. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. National Center for Biotechnology Information. Available at: [Link]
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in determining the absolute configuration of bicyclo[2.2.1]hept-5-en-2-one. Tetrahedron: Asymmetry.
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MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Fisher, R. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. NIH.
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ResearchGate. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]
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PubMed. (2025). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Available at: [Link]
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ResearchGate. (2025). Synthesis and Antimicrobial Activity of Protocetraric Acid Derivatives. Available at: [Link]
- Wolska, K., Grudniak, A., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. NIH.
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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ResearchGate. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Available at: [Link]
- Molecules. (2001). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester.
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Beilstein Journals. BJOC - Search Results. Available at: [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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ACS Publications. (1992). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Bicyclic Precursors in Prostaglandin Synthesis: The Corey Lactone vs. a Methylated Analogue
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prostaglandins, a class of lipid compounds, are ubiquitous signaling molecules in the human body, mediating a vast array of physiological processes including inflammation, blood pressure regulation, and uterine contractions.[1] Their complex and stereochemically rich structures have made them a formidable challenge and a celebrated showcase for the art and science of total synthesis. A landmark achievement in this field is the bicyclo[2.2.1]heptane-based approach pioneered by E.J. Corey, which hinges on a versatile intermediate known as the Corey lactone.[2] This guide provides a detailed comparison between the well-established Corey lactone pathway and a hypothetical route commencing from a structurally related but non-canonical precursor, 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
While extensive literature documents the synthesis and utility of the Corey lactone, the application of its 2-methylated counterpart in prostaglandin synthesis is not found in published scientific literature. This guide, therefore, leverages established principles of organic synthesis to construct a plausible synthetic pathway for the methylated precursor and offers an expert analysis of the potential synthetic ramifications of this structural modification.
The Established Benchmark: The Corey Lactone Approach
The Corey synthesis is a cornerstone of prostaglandin chemistry due to its convergent and stereocontrolled nature.[2] It allows for the construction of the complex prostaglandin core with precise control over the multiple stereocenters. The synthesis of the key intermediate, the Corey lactone, is a testament to elegant synthetic design.
Synthetic Pathway to the Corey Lactone
A common and efficient route to the Corey lactone begins with a Diels-Alder reaction between 5-(methoxymethyl)cyclopentadiene and 2-chloroacrylonitrile.[3] This cycloaddition establishes the bicyclo[2.2.1]heptene framework. Subsequent hydrolysis and ketalization, followed by a Baeyer-Villiger oxidation, yield a lactone.[3] The crucial stereochemistry is then set through an iodolactonization reaction, followed by reductive removal of the iodide to afford the protected Corey lactone.[3]
Caption: Generalized synthetic pathway to the Corey lactone.
From Corey Lactone to Prostaglandins
The Corey lactone is a versatile intermediate from which various prostaglandins can be synthesized.[2] The lactone is first reduced to the corresponding lactol (a cyclic hemiacetal). A Wittig reaction is then employed to introduce the α-side chain. The alcohol functionality on the cyclopentane ring is oxidized to a ketone, and a subsequent Horner-Wadsworth-Emmons reaction installs the ω-side chain. Final deprotection steps yield the target prostaglandin, such as PGE₂ or PGF₂α.
A Hypothetical Alternative: The 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Approach
While there is no direct literature precedent, we can logically construct a potential synthetic route from 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid to a prostaglandin intermediate. This exercise allows us to anticipate the synthetic challenges and potential outcomes.
Postulated Synthetic Pathway
A plausible approach would aim to convert 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid into a methylated analogue of the Corey lactone. This would likely involve the following key transformations, mirroring the established Corey synthesis:
-
Iodolactonization: Direct treatment of the unsaturated carboxylic acid with iodine could potentially induce a stereoselective iodolactonization, forming a γ-lactone and installing the requisite stereocenters.
-
Hydroxylation of the Double Bond: The remaining double bond would need to be dihydroxylated to introduce the C9 and C11 hydroxyl groups of the prostaglandin core.
-
Oxidative Cleavage and Functional Group Manipulations: Further steps would be required to elaborate the side chains, likely involving oxidative cleavage of one of the newly introduced hydroxyl groups to an aldehyde, followed by chain elongation reactions.
Caption: A hypothetical synthetic pathway from the methylated precursor.
Comparative Analysis: Established vs. Hypothetical
A direct, data-driven comparison is precluded by the lack of experimental results for the methylated precursor. However, a qualitative analysis based on established chemical principles offers valuable insights.
| Feature | Corey Lactone Route | Hypothetical 2-Methyl Analogue Route (Anticipated) |
| Starting Material | Synthesized in a few steps from simple precursors. | Commercially available, but potentially requiring resolution of enantiomers. |
| Stereocontrol | Well-established and highly stereoselective, particularly the iodolactonization step.[3] | The C2-methyl group could influence the stereochemical outcome of the iodolactonization and subsequent reactions, potentially leading to different diastereoselectivity. |
| Reaction Efficiency | Each step is well-optimized with generally good to excellent yields reported in the literature.[3] | The steric hindrance from the methyl group might retard the rates of key reactions like iodolactonization and enzymatic reactions, potentially leading to lower yields or requiring harsher conditions. The Baeyer-Villiger oxidation of a corresponding ketone would be challenging due to the quaternary carbon.[4] |
| Versatility | The Corey lactone is a proven, versatile intermediate for a wide range of prostaglandins.[2] | The resulting methylated prostaglandin core would lead to novel analogues, which could have interesting biological activities but would not be the natural prostaglandins. |
| Overall Feasibility | A robust and scalable synthesis, widely adopted in both academic and industrial settings.[5] | The proposed route is theoretically plausible but faces significant challenges in stereocontrol and reaction efficiency due to the C2-methyl group. Extensive optimization would be required. |
Causality Behind Experimental Choices
In the Corey lactone synthesis , the choice of a bicyclic system is strategic. It provides a rigid framework that allows for the stereocontrolled introduction of functional groups on the nascent cyclopentane ring. The Diels-Alder reaction is a powerful tool for rapidly building molecular complexity.[6] The subsequent Baeyer-Villiger oxidation and iodolactonization are classic reactions that are known to proceed with high stereoselectivity on such strained ring systems.[3][7]
For the hypothetical route , the starting point is a commercially available, albeit racemic, molecule. The primary challenge revolves around the influence of the quaternary center at C2. This methyl group would likely exert significant steric hindrance, affecting the approach of reagents to the double bond and the carboxylic acid functionality. This could complicate the desired stereochemical outcome of the iodolactonization and subsequent dihydroxylation. Furthermore, a Baeyer-Villiger oxidation, a key step in many Corey-type syntheses, would not be feasible on a ketone derived from this precursor due to the lack of a migrating group on the quaternary carbon. This necessitates a different synthetic strategy, as outlined in the hypothetical pathway.
Experimental Protocols: The Benchmark Corey Lactone Synthesis
The following protocols are representative of the synthesis of the Corey lactone and its conversion to a prostaglandin, based on established literature.
Protocol 1: Synthesis of the Corey Lactone Intermediate
-
Diels-Alder Reaction: 5-(Methoxymethyl)cyclopentadiene (1.0 eq) and 2-chloroacrylonitrile (1.1 eq) are reacted in the presence of a Lewis acid catalyst (e.g., Cu(BF₄)₂) in a suitable solvent like ether at low temperature (-20 °C to 0 °C) to afford the bicyclo[2.2.1]heptene adduct.[3]
-
Hydrolysis and Ketalization: The resulting adduct is hydrolyzed under acidic conditions to the corresponding ketone, which is then protected as a ketal (e.g., using ethylene glycol and an acid catalyst).
-
Baeyer-Villiger Oxidation: The bicyclic ketone is treated with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a buffered solution (e.g., NaHCO₃ in CH₂Cl₂) to yield the corresponding δ-lactone.[3]
-
Iodolactonization: The δ-lactone is hydrolyzed to the corresponding hydroxy acid, which is then treated with iodine and potassium iodide in a buffered aqueous solution to induce iodolactonization, forming the iodo-γ-lactone with high stereoselectivity.[3]
-
Reductive Deiodination: The iodo-γ-lactone is treated with a reducing agent, such as tributyltin hydride and a radical initiator (AIBN), in benzene to remove the iodine and yield the protected Corey lactone.[3]
Protocol 2: Conversion of Corey Lactone to PGF₂α
-
Reduction to Lactol: The protected Corey lactone is reduced with diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in toluene to form the corresponding lactol.[2]
-
Wittig Reaction (α-chain): The lactol is reacted with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., sodium dimsyl) in DMSO to install the α-side chain.[2]
-
Functional Group Manipulation: The hydroxyl groups are protected (e.g., as silyl ethers), and the newly formed ester is reduced to a primary alcohol. This alcohol is then oxidized to an aldehyde (e.g., using Collins reagent).
-
Horner-Wadsworth-Emmons Reaction (ω-chain): The aldehyde is reacted with the anion of dimethyl (2-oxoheptyl)phosphonate to form the enone, which is then reduced stereoselectively (e.g., with zinc borohydride) to the allylic alcohol.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield PGF₂α.
Conclusion
The Corey lactone pathway represents a highly refined and effective strategy for the total synthesis of prostaglandins, characterized by its stereocontrol and versatility. While the use of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a precursor is not documented, a theoretical analysis suggests a plausible, albeit challenging, synthetic route. The key obstacle would be controlling the stereochemistry and overcoming the steric hindrance imposed by the C2-methyl group. While this hypothetical precursor could lead to novel prostaglandin analogues, the efficiency and stereochemical fidelity of the classic Corey approach remain the gold standard in the field. This guide underscores the elegance of the established methods while also encouraging the critical thinking and synthetic foresight necessary for the development of new synthetic strategies in drug discovery.
References
-
Tomescu, C., Para, L., & Tomescu, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
- Galimberti, L., et al. (2006).
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.
-
Hayashi, Y. (2016). Pot and time economies in the total synthesis of Corey lactone. Chemical Society Reviews, 45(23), 6577-6601. [Link]
-
M. J. Taschner, & L. Peddada. (1993). ChemInform Abstract: The Enzymatic Baeyer-Villiger Oxidation of a Series of Bicyclo(2.2.1) hept-2-en-7-ones. ChemInform, 24(3). [Link]
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Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278-281. [Link]
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Corey, E. J., & Moinet, G. (1973). Direct, stereocontrolled synthesis of a prostaglandins using the bicyclo[2.2.1]heptene approach. Journal of the American Chemical Society, 95(20), 6831-6832. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
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AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This document provides essential safety and handling protocols for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 825-03-6). As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the necessary information to ensure a safe and efficient laboratory environment. This guide is structured to provide immediate, actionable information based on the known hazards of similar chemical structures and established best practices for handling organic acids.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not extensively documented, its structural analogs, such as Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, provide a strong basis for risk assessment. The primary hazards are associated with its acidic nature and potential as an irritant.
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes is likely to cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract.[1][2][3]
Due to these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment dictates that the following PPE is mandatory when handling 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The selection of specific PPE components is critical to mitigate the risks of exposure.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes which can cause serious eye irritation. Standard safety glasses are insufficient.[4] |
| Hand Protection | Nitrile or Neoprene gloves. | These materials offer good resistance to organic acids.[5][6] Always inspect gloves for tears or punctures before use. After handling, wash the exterior of the gloves before removal and dispose of them according to your institution's guidelines.[7][8] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier to protect skin and personal clothing from minor spills and contamination.[9] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[8][9] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary based on a specific risk assessment.[10] |
Operational and Disposal Plans
Adherence to a strict operational workflow is paramount for safety. The following step-by-step guidance covers the lifecycle of the chemical in your laboratory, from receipt to disposal.
Engineering Controls and Handling
Causality: The primary engineering control for handling this compound is a certified chemical fume hood. This is to minimize the risk of inhalation exposure and contain any potential spills.[10]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items to prevent clutter and potential accidents.[8]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.
-
In Solution: When preparing solutions, slowly add the acid to the solvent to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work surface within the fume hood. Wash hands thoroughly after removing gloves.
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed.
-
Store separately from bases, oxidizing agents, and flammable materials.[4]
-
Designate a specific, labeled storage cabinet for organic acids.[4]
Spill Management
-
Small Spills (in fume hood): Neutralize with a suitable absorbent material designed for acid spills. Wipe the area clean and dispose of the waste in a designated hazardous waste container.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid must be treated as hazardous waste.
-
Labeling: Collect all waste in a clearly labeled, compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep acidic waste separate from other chemical waste types.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[11] Under no circumstances should this chemical be disposed of down the drain.[7]
Workflow for Safe Handling
The following diagram illustrates the key decision points and safety procedures for handling 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Caption: Safe handling workflow from preparation to disposal.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid.
- Apollo Scientific. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid Safety Data Sheet.
-
PubChem. (n.d.). Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- École Polytechnique Fédérale de Lausanne. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab. Packs.
- Amsafe PPE. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves.
- NMSafety. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
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Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
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NIST. (n.d.). Chemical Properties of 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid (CAS 825-03-6). National Institute of Standards and Technology. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
